Mopipp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-3-(5-methoxy-2-propyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-4-18-16(6-8-20(23)14-9-11-21-12-10-14)17-13-15(24-2)5-7-19(17)22-18/h5-13,22H,3-4H2,1-2H3/b8-6+ |
InChI Key |
AKHPVAVYPREXID-SOFGYWHQSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of MOPIPP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MOPIPP, a novel indole-based chalcone, has emerged as a compound of interest, particularly in the context of glioblastoma treatment. Its mechanism of action is multifaceted, primarily characterized by the induction of cellular vacuolization, disruption of endolysosomal trafficking, and the triggering of a non-apoptotic form of cell death known as methuosis. Furthermore, this compound has been shown to modulate autophagy and significantly enhance the production of exosomes. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its cellular effects through a series of interconnected processes that ultimately compromise cancer cell viability and communication. The primary mechanism revolves around the disruption of the endolysosomal pathway, a critical route for cellular cargo trafficking and degradation.
Induction of Cellular Vacuolization and Disruption of Endolysosomal Trafficking
This compound induces the formation of large cytoplasmic vacuoles derived from late endosomes.[1] This is a consequence of its ability to interfere with the trafficking of late endosomes to lysosomes, preventing their fusion and subsequent degradation of their contents.[2][3][4] This disruption of the normal endolysosomal pathway is a key initiating event in the cellular response to this compound.
Induction of Methuosis
The extensive vacuolization triggered by this compound leads to a form of non-apoptotic cell death termed methuosis.[1] Unlike apoptosis, methuosis is characterized by the massive accumulation of macropinosome-derived vacuoles, ultimately leading to a loss of metabolic activity and cell membrane integrity.
Modulation of Autophagy
This compound has a significant impact on the autophagic process. It leads to an accumulation of autophagosomes, as evidenced by an increase in the autophagosome marker LC3.[1] This accumulation is not due to an induction of autophagy but rather to a blockage of the later stages of the process, specifically the fusion of autophagosomes with lysosomes.[1]
Stimulation of Exosome Production
A notable consequence of the disruption of endolysosomal trafficking by this compound is a significant increase in the production and release of exosomes.[2][3] By preventing the degradation of multivesicular bodies (MVBs) in lysosomes, this compound appears to redirect these MVBs to fuse with the plasma membrane, releasing their intraluminal vesicles as exosomes. This effect has been observed in both glioblastoma and 293T cells.[2][3]
Signaling Pathways
This compound's effects on cellular processes are mediated through the activation of specific signaling pathways.
JNK1/2 Stress Kinase Pathway Activation
This compound has been shown to selectively activate the JNK1/2 stress kinase pathway.[1] This activation leads to the downstream phosphorylation of key proteins involved in cell survival and apoptosis, including c-Jun, Bcl-2, and Bcl-xL.[1] The activation of this stress response pathway likely contributes to the ultimate demise of the cancer cells.
References
An In-depth Technical Guide to Mopipp: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopipp, an indole-based chalcone, has emerged as a significant pharmacological tool for studying endolysosomal trafficking and exosome biogenesis. As a non-lethal analogue of the potent methuosis-inducing agent MOMIPP, this compound provides a unique model for dissecting the cellular pathways governing vesicle transport and release without inducing cell death. This technical guide offers a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, detailed experimental protocols for its use, and an elucidation of its mechanism of action.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-(5-methoxy-2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | - |
| CAS Number | 1485521-76-3 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 320.39 g/mol | [1][3] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | |
| Predicted Melting Point | 175-185 °C | Predicted |
| Predicted Boiling Point | 550-650 °C | Predicted |
| Predicted pKa | Acidic: ~12-13 (indole N-H), Basic: ~4-5 (pyridine N) | Predicted |
| Predicted LogP | 3.5-4.5 | Predicted |
Pharmacological Properties
This compound's primary pharmacological effect is the modulation of intracellular vesicle trafficking, which distinguishes it from its more cytotoxic analogue, MOMIPP. The key pharmacological data are presented in the following table.
| Parameter | Value | Source |
| Mechanism of Action | Disrupts endolysosomal trafficking, likely through weak inhibition of PIKfyve, leading to vacuolization and increased exosome secretion. | |
| Cellular Effect | Induces cellular vacuolization without significant cytotoxicity. Stimulates the release of exosomes containing markers such as CD63 and Alix. | |
| Target | Implied to be PIKfyve, though with lower affinity than MOMIPP. MOMIPP has a reported IC₅₀ of 5.05 nM and a K_d of 6.9 nM for PIKfyve. Specific binding affinities for this compound are not currently available. | |
| Effective Concentration | 10 µM in cell culture for induction of exosome production in glioblastoma cells. | |
| JNK Pathway Activation | Does not significantly activate the JNK1/2 stress kinase pathway at concentrations where the cytotoxic analog MOMIPP shows strong activation. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by disrupting the late stages of the endolysosomal pathway. The proposed mechanism centers on the inhibition of the lipid kinase PIKfyve. PIKfyve is crucial for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key lipid in the regulation of endosome maturation and lysosome fusion.
By likely inhibiting PIKfyve, this compound reduces the levels of PI(3,5)P₂, which in turn impairs the fusion of multivesicular bodies (MVBs), also known as late endosomes, with lysosomes. This blockage prevents the degradation of the intraluminal vesicles (ILVs) contained within the MVBs. Consequently, these MVBs are redirected to fuse with the plasma membrane, leading to the release of their ILV content as exosomes into the extracellular space. This process is visually represented in the following signaling pathway diagram.
Caption: this compound's mechanism of action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction, a reliable method for forming α,β-unsaturated ketones. This protocol is based on the synthesis of analogous indole-based chalcones.
Materials:
-
5-methoxy-2-propyl-1H-indole-3-carbaldehyde
-
Piperidine (B6355638) (or another suitable base like NaOH or KOH)
-
Ethanol (B145695) (or another suitable solvent)
Procedure:
-
Dissolve 5-methoxy-2-propyl-1H-indole-3-carbaldehyde (1 equivalent) and 4-acetylpyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Treatment of Glioblastoma Cells with this compound
This protocol describes the treatment of cultured glioblastoma cells (e.g., U251 or 293T) to induce exosome production.
Materials:
-
Cultured glioblastoma cells (e.g., U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Exosome-depleted FBS (prepared by ultracentrifugation at 100,000 x g for 18 hours)
Procedure:
-
Seed glioblastoma cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in complete culture medium.
-
Replace the medium with fresh medium containing exosome-depleted FBS.
-
Add this compound from the stock solution to the culture medium to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 24-48 hours.
-
After incubation, collect the conditioned medium for exosome isolation.
-
The cells can be harvested for viability assays (e.g., trypan blue exclusion or MTT assay) or protein analysis.
Isolation and Quantification of Exosomes
This protocol outlines the isolation of exosomes from the conditioned medium of this compound-treated cells and their subsequent quantification.
1. Exosome Isolation (Ultracentrifugation Method):
-
Collect the conditioned medium and centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Filter the supernatant through a 0.22 µm filter to remove larger vesicles.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.
-
Discard the supernatant and resuspend the exosome pellet in PBS.
-
Repeat the ultracentrifugation at 100,000 x g for 70 minutes to wash the exosomes.
-
Resuspend the final exosome pellet in a desired volume of PBS for downstream analysis.
2. Western Blot Analysis of Exosomal Markers:
-
Lyse the isolated exosomes and cellular pellets in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against exosomal markers (e.g., anti-CD63, anti-Alix, anti-TSG101) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Nanoparticle Tracking Analysis (NTA):
-
Dilute the isolated exosome suspension in PBS to achieve a particle concentration within the optimal range for the NTA instrument (e.g., 20-100 particles per frame).
-
Inject the sample into the NTA instrument.
-
Record multiple videos of the particles undergoing Brownian motion.
-
The NTA software will analyze the videos to determine the size distribution and concentration of the exosomes.
Fluorescence Microscopy of Endosomal Trafficking
This protocol allows for the visualization of this compound's effect on endosomal compartments.
Materials:
-
Glioblastoma cells cultured on glass coverslips.
-
This compound (10 µM).
-
Fluorescently labeled markers for endosomes (e.g., fluorescently tagged Rab5 for early endosomes, Rab7 for late endosomes, or LAMP1 for lysosomes). This can be achieved through transfection with fluorescent protein-tagged constructs or immunofluorescence.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Treat the cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if performing immunofluorescence).
-
If using immunofluorescence, block with a suitable blocking buffer and then incubate with primary and fluorescently labeled secondary antibodies against endosomal markers.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence or confocal microscope. Observe changes in the size, number, and distribution of the labeled endosomal compartments in this compound-treated cells compared to control cells.
Logical Workflow for Investigating this compound's Effects
Caption: Experimental workflow for this compound studies.
Conclusion
This compound is a valuable chemical probe for investigating the intricate processes of endolysosomal trafficking and exosome biogenesis. Its ability to induce these processes without causing cell death allows for focused studies on the molecular machinery involved. This guide provides a foundational resource for researchers utilizing this compound, offering insights into its properties and practical protocols for its application in a laboratory setting. Further research into the specific binding kinetics of this compound and its potential off-target effects will continue to refine our understanding of this important tool compound.
References
Mopipp: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopipp, a novel indole-based chalcone, has emerged as a significant pharmacological tool for studying and manipulating endosomal trafficking and exosome biogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the scientific findings that identified this compound as a potent inducer of cytoplasmic vacuolization and a stimulator of exosome release from various cell types, particularly glioblastoma cells, without inducing significant cytotoxicity. The document outlines the probable synthetic pathway for this compound based on established chemical reactions for analogous compounds. Furthermore, it delves into the molecular mechanism, strongly suggesting that this compound exerts its effects through the inhibition of PIKfyve, a key phosphoinositide kinase, thereby modulating phosphoinositide signaling. This guide includes structured tables of quantitative data and detailed experimental protocols for key assays, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in research and drug development.
Discovery and Biological Activity
This compound was identified as a small molecule that induces significant vacuolization of late endosomal compartments.[1][2][3] This morphological change is a consequence of the disruption of trafficking from late endosomes to lysosomes.[1][2][3] A key outcome of this disruption is a marked increase in the biogenesis and secretion of exosomes.[1][2][3] Studies have shown that treatment of glioblastoma and 293T cells with this compound leads to a multi-fold increase in the release of exosomal marker proteins such as CD63 and Alix.[1][3] Notably, this enhanced exosome production occurs without significant toxic effects on the cells.[1][2][3] The profile of selected microRNA cargoes within the released exosomes remains largely similar to that of untreated cells, suggesting that this compound increases the quantity of secreted exosomes without drastically altering their content.[2]
Quantitative Effects of this compound on Exosome Release
The following table summarizes the quantitative data on the effects of this compound on exosome marker protein release.
| Cell Line | Treatment | Fold Increase in Alix Release (mean ± SEM) | Fold Increase in CD63 Release (mean ± SEM) | Reference |
| U251 | 10 µM this compound for 24 h | ~3.5-fold | ~4-fold | [3] |
| 293T | 10 µM this compound for 24 h | ~3-fold | ~3.5-fold | [3] |
Synthesis Pathway
This compound is an indole-based chalcone. The synthesis of such compounds is typically achieved through a Claisen-Schmidt condensation reaction.[1][2][4][5] This reaction involves the base-catalyzed condensation of an indole-3-carboxaldehyde (B46971) with an appropriate aryl ketone.
Proposed Synthesis of this compound
Based on the synthesis of structurally related compounds like MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), the synthesis of this compound likely involves the following steps:
-
Vilsmeier-Haack Formylation: An appropriately substituted indole (B1671886) is formylated at the 3-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to produce the corresponding indole-3-carboxaldehyde.
-
Claisen-Schmidt Condensation: The resulting indole-3-carboxaldehyde is then condensed with an acetylpyridine, catalyzed by a base such as piperidine (B6355638), to yield the final this compound product.[1][2] Higher yields are often observed when piperidine is used in excess.[1][2]
Caption: Proposed two-step synthesis pathway for this compound.
Mechanism of Action: Inhibition of PIKfyve and Modulation of Phosphoinositide Signaling
The mechanism of action of this compound and its analogs is linked to the inhibition of phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[6][7] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[8][9] PI(3,5)P₂ is crucial for the maturation of endosomes and their fusion with lysosomes.
By inhibiting PIKfyve, this compound is thought to cause an accumulation of PI(3)P on late endosomes and a depletion of PI(3,5)P₂.[7][8] This imbalance impairs the proper trafficking and resolution of late endosomes, leading to their enlargement and the formation of the characteristic cytoplasmic vacuoles.[8][9] The disruption of the endosome-lysosome fusion pathway results in the redirection of multivesicular bodies (late endosomes containing intraluminal vesicles) to fuse with the plasma membrane, leading to the observed increase in exosome secretion.[1][2][3]
Caption: this compound's proposed mechanism of action via PIKfyve inhibition.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: U251 glioblastoma cells or 293T cells are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for 293T, MEM for U251) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Treat cells for the specified duration (e.g., 24 hours). An equivalent volume of DMSO should be used as a vehicle control.
Exosome Isolation by Differential Ultracentrifugation
This protocol is a standard method for isolating exosomes from conditioned cell culture media.[10]
Caption: Workflow for exosome isolation by differential ultracentrifugation.
Exosome Quantification by Nanoparticle Tracking Analysis (NTA)
NTA is used to determine the size distribution and concentration of nanoparticles in suspension.[11][12][13]
-
Sample Preparation: Dilute the resuspended exosome pellet in filtered PBS to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame).
-
Instrument Setup: Calibrate the NTA instrument using calibration beads of a known size (e.g., 100 nm polystyrene beads).
-
Data Acquisition: Inject the diluted exosome sample into the sample chamber. Capture video of the particles undergoing Brownian motion.
-
Analysis: The NTA software analyzes the video to determine the size and concentration of the exosomes based on their movement.
Western Blotting for Exosomal Markers
This protocol is used to confirm the presence of exosome-specific proteins.[10][14][15][16][17]
-
Protein Lysis and Quantification: Lyse the exosome pellet and parent cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosomal markers (e.g., rabbit anti-Alix, rabbit anti-CD63) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (Cytotoxicity) Assay
An MTT or similar colorimetric assay can be used to assess the cytotoxicity of this compound.[18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Dose-Response Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical probe for investigating the intricate pathways of endosomal trafficking and exosome biology. Its ability to stimulate exosome production without causing significant cell death makes it a useful tool for applications aiming to harness exosomes for therapeutic or diagnostic purposes. The proposed mechanism of action through PIKfyve inhibition provides a clear direction for further research into the specific molecular interactions and downstream consequences of this compound treatment. The detailed protocols and structured data presented in this guide are intended to support the scientific community in utilizing this compound to its full potential in advancing our understanding of cellular transport and communication.
References
- 1. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 13. Elucidating Methods for Isolation and Quantification of Exosomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Mopipp in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activities of Mopipp (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), an indole-based chalcone, and its closely related analog, 6-MOMIPP, in the context of cancer cell biology. While structurally similar, these compounds exhibit distinct mechanisms of action and cellular outcomes. This compound is primarily characterized as a non-cytotoxic inducer of methuosis, a non-apoptotic form of cell death, through the disruption of endolysosomal trafficking and the hyperactivation of macropinocytosis. In contrast, 6-MOMIPP is a potent anti-mitotic agent that induces cell cycle arrest and apoptosis by targeting tubulin polymerization. This document summarizes the current understanding of their mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction: Distinguishing this compound and 6-MOMIPP
This compound and 6-MOMIPP are both indole-based chalcones that have been investigated for their potential in cancer therapy, particularly in glioblastoma. However, it is crucial to differentiate between their biological effects. This compound is primarily associated with the induction of a non-apoptotic cell death pathway known as methuosis, which is characterized by extensive cytoplasmic vacuolization.[1] This process is initiated by the disruption of endolysosomal trafficking and an increase in macropinocytosis.[2] Notably, this compound is generally considered non-cytotoxic at concentrations that induce these effects.[3]
Conversely, 6-MOMIPP (3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) acts as a potent cytotoxic agent.[4] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent caspase-dependent apoptosis.[4] This document will address the distinct biological activities of both compounds, with a primary focus on this compound as per the topic.
This compound: Induction of Methuosis and Disruption of Vesicular Trafficking
The primary biological activity of this compound in cancer cells is the induction of methuosis, a form of cell death distinct from apoptosis. This process is morphologically characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.
Mechanism of Action
This compound's mechanism centers on the disruption of endolysosomal trafficking pathways. It promotes the vacuolization of late endosome compartments and interferes with their fusion with lysosomes. This disruption leads to the accumulation of vesicles and an increase in the production and release of exosomes by glioblastoma cells.
The induction of methuosis by this compound is closely linked to the hyperactivation of macropinocytosis, a process of bulk fluid uptake by the cell. This compound appears to interfere with the maturation and processing of macropinosomes, leading to their accumulation and the characteristic vacuolated phenotype of methuosis. This is thought to involve the modulation of Rab GTPases, such as Rab5 and Rab7, which are critical regulators of endosomal trafficking.
Signaling Pathways
While direct studies on this compound's effect on the PI3K/AKT/mTOR pathway are limited, the process of macropinocytosis is known to be regulated by this signaling cascade. PI3K is involved in the formation and closure of macropinosomes. Therefore, it is plausible that this compound's induction of macropinocytosis is at least partially mediated through the PI3K pathway. The activation of macropinocytosis can, in turn, influence mTORC1 signaling.
A related cytotoxic compound, MOMIPP, has been shown to activate the JNK signaling pathway, leading to the phosphorylation of Bcl-2 and Bcl-xL, which contributes to cell death. However, at similar concentrations, the non-cytotoxic this compound does not activate this pathway.
Caption: Signaling pathway of this compound-induced methuosis.
Quantitative Data
This compound is characterized by its non-cytotoxic nature, and thus, IC50 values for cell viability are generally not reported or are very high. The key quantitative effects are related to the induction of vacuolization and exosome production.
Table 1: Quantitative Effects of this compound on Cancer Cells
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| U251 Glioblastoma | Exosome Production | This compound | 10 µM | >3-fold increase in exosomal markers (Alix, CD63, LAMP1) | |
| 293T | Exosome Production | This compound | 10 µM | Significant increase in exosomal markers (Alix, CD63) |
6-MOMIPP: A Cytotoxic Analog Targeting Microtubules
In contrast to this compound, 6-MOMIPP is a potent inhibitor of cancer cell proliferation. Its primary mechanism of action is the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis.
Mechanism of Action
6-MOMIPP targets the colchicine (B1669291) binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules. The disruption of the microtubule network results in a block in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Signaling Pathways
The induction of apoptosis by 6-MOMIPP is a caspase-dependent process. Key signaling events include the activation of Cdk1 (Cdc2) and the subsequent phosphorylation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Inhibition of Cdk1 has been shown to prevent 6-MOMIPP-induced cell death.
Caption: Signaling pathway of 6-MOMIPP-induced apoptosis.
Quantitative Data
6-MOMIPP exhibits potent cytotoxic activity against a range of cancer cell lines.
Table 2: IC50 Values of 6-MOMIPP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | ~0.5 | |
| A375 | Melanoma | Not specified, but active | |
| NCI-H460 | Lung Carcinoma | Not specified, but active |
Note: Specific IC50 values for melanoma and lung cancer cell lines were not detailed in the provided search results, though the compound was noted to be active against them.
Experimental Protocols
This section provides an overview of the methodologies used to study the biological activities of this compound and 6-MOMIPP.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or 6-MOMIPP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values by plotting viability against compound concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Caption: General workflow for Western blot analysis.
Protocol:
-
Sample Preparation: Treat cells with this compound or 6-MOMIPP for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspases, Bcl-2, p-Bcl-2, Cdk1, Alix, CD63) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Exosome Production and Isolation
This protocol outlines the isolation of exosomes from the conditioned media of this compound-treated cells.
Protocol:
-
Cell Culture and Treatment: Culture glioblastoma cells in exosome-depleted fetal bovine serum. Treat the cells with 10 µM this compound or vehicle control for 24-48 hours.
-
Conditioned Media Collection: Collect the cell culture supernatant.
-
Differential Ultracentrifugation:
-
Centrifuge at 300 x g for 10 minutes to remove cells.
-
Centrifuge at 2,000 x g for 10 minutes to remove dead cells.
-
Centrifuge at 10,000 x g for 30 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge at 100,000 x g for 70-90 minutes to pellet exosomes.
-
-
Exosome Pellet Resuspension: Resuspend the exosome pellet in PBS.
-
Quantification and Analysis: Quantify exosome protein content using a BCA assay. Analyze exosomal markers (e.g., Alix, CD63) by Western blotting.
Conclusion
This compound and its analog 6-MOMIPP represent intriguing compounds with distinct anti-cancer properties. This compound's ability to induce methuosis, a non-apoptotic cell death pathway, in cancer cells that are often resistant to apoptosis-inducing agents, presents a novel therapeutic strategy. Its role in modulating endolysosomal trafficking and exosome production also warrants further investigation for its potential in drug delivery and as a biological tool. In contrast, 6-MOMIPP is a classic cytotoxic agent that targets the microtubule network, a well-established anti-cancer strategy. The brain-penetrant nature of 6-MOMIPP makes it a particularly promising candidate for the treatment of brain tumors like glioblastoma. Further research is needed to fully elucidate the signaling pathways modulated by this compound and to translate these findings into clinical applications. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and build upon the current knowledge of these compounds.
References
- 1. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
Mopipp: A Non-Lethal Vacuole-Inducing Compound for Advanced Research Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mopipp, a synthetic indole-based chalcone, has emerged as a significant research tool for investigating endolysosomal trafficking and cellular vacuolization. Unlike its cytotoxic analog MOMIPP, this compound induces the formation of large cytoplasmic vacuoles without initiating cell death, providing a unique model to study these processes in living cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and quantitative data on its cellular effects. The information presented herein is intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound in their studies of cellular trafficking, exosome biogenesis, and related fields.
Introduction
This compound, chemically known as 3-(2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, is a small molecule that potently induces the formation of large, phase-lucent vacuoles in the cytoplasm of various cell types. It is a structural analog of MOMIPP, a compound known to induce methuosis, a form of non-apoptotic cell death characterized by extreme vacuolization. In contrast, this compound's non-lethal nature makes it an invaluable tool for studying the underlying cellular processes of vacuole formation and endolysosomal dynamics without the confounding effects of cytotoxicity.
The primary mechanism of this compound involves the disruption of the endolysosomal pathway. Specifically, it inhibits the fusion of late endosomes with lysosomes, leading to the accumulation of vacuoles derived from macropinosomes and late endosomes[1]. This targeted disruption has been shown to have downstream effects on cellular processes such as exosome secretion, making this compound a compound of interest for both basic research and potential therapeutic applications.
Mechanism of Action: Inhibition of PIKfyve and Disruption of Endolysosomal Trafficking
This compound exerts its effects through the inhibition of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase)[2]. PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P) on the membrane of late endosomes[3][4].
PI(3,5)P2 is essential for the maturation of endosomes and their subsequent fusion with lysosomes. By inhibiting PIKfyve, this compound depletes the cellular pool of PI(3,5)P2, which in turn stalls the endolysosomal pathway at the late endosome stage. This leads to the following key events:
-
Accumulation of Late Endosomes: Late endosomes, unable to fuse with lysosomes, accumulate in the cytoplasm.
-
Vacuole Formation: These stalled late endosomes, along with macropinosomes, swell and coalesce to form the large, observable vacuoles.
-
Mislocalization of Endosomal Proteins: Key proteins associated with late endosomes, such as Rab7 and LAMP1, become mislocalized, decorating the membranes of the newly formed vacuoles instead of their typical lysosomal destinations[5][6][7].
This cascade of events effectively uncouples the endocytic pathway from the degradative lysosomal pathway, providing a powerful system to study the regulation of these processes.
Signaling Pathway
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: Comparison of this compound and MOMIPP on Cell Viability
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) | Reference |
| HT-1080 | This compound (MIPP) | 10 | 24 | ~70% | [8] |
| HT-1080 | MOMIPP | 10 | 24 | ~20% | [8] |
| U251 | This compound | 10 | 24 | ~95% | [9] |
| U251 | MOMIPP | 10 | 24 | ~20% | [9] |
Table 2: Effect of this compound on Exosome Secretion in U251 Glioblastoma Cells
| Treatment | Exosomal Marker | Fold Increase in Secretion (vs. Control) | Reference |
| 10 µM this compound | Alix | ~3.5-fold | [10] |
| 10 µM this compound | CD63 | ~4-fold | [10] |
| 10 µM this compound | LAMP1 | ~3-fold | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound, an indole-based chalcone, can be achieved through a Claisen-Schmidt condensation reaction. The following is a general protocol adapted from the synthesis of similar compounds[1][11][12].
Materials:
-
2-propyl-1H-indole-3-carbaldehyde
-
1-(4-pyridinyl)ethanone
-
Piperidine (B6355638) (or other suitable base catalyst)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve equimolar amounts of 2-propyl-1H-indole-3-carbaldehyde and 1-(4-pyridinyl)ethanone in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product, 3-(2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (this compound).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Cell Culture and this compound Treatment
This protocol describes the treatment of a human glioblastoma cell line (e.g., U251) with this compound to induce vacuolization.
Materials:
-
U251 human glioblastoma cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture U251 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare the desired final concentration of this compound (e.g., 10 µM) by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24 hours) to observe vacuole formation.
-
Proceed with downstream analysis, such as microscopy, cell viability assays, or exosome isolation.
Quantification of Cellular Vacuolation
Vacuolation can be quantified using light microscopy and image analysis software.
Materials:
-
This compound-treated and control cells on coverslips or in optical-quality plates
-
Phase-contrast or differential interference contrast (DIC) microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire images of multiple random fields of view for each treatment condition using a phase-contrast or DIC microscope.
-
Using ImageJ/Fiji, open the acquired images.
-
Convert the images to 8-bit grayscale.
-
Apply a threshold to the images to segment the vacuoles from the rest of the cell.
-
Use the "Analyze Particles" function to count the number of vacuoles and measure their area per cell.
-
Calculate the percentage of vacuolated cells and the average vacuole area for each treatment group. Statistical analysis should be performed to determine significance.
Experimental Workflow for Vacuolation Quantification
Immunofluorescence Staining for Rab7 and LAMP1
This protocol details the immunofluorescent labeling of the late endosomal/lysosomal markers Rab7 and LAMP1 in this compound-treated cells.
Materials:
-
This compound-treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (anti-Rab7 and anti-LAMP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against Rab7 and LAMP1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of Rab7 and LAMP1 using a fluorescence microscope.
Exosome Isolation from this compound-Treated Cells
This protocol describes the isolation of exosomes from the conditioned medium of this compound-treated glioblastoma cells using differential ultracentrifugation.
Materials:
-
Conditioned medium from this compound-treated and control cells
-
PBS
-
Centrifuge and ultracentrifuge with appropriate rotors
-
0.22 µm filters
Procedure:
-
Collect the conditioned medium from the cell cultures.
-
Perform a series of low-speed centrifugations to remove cells and debris:
-
300 x g for 10 minutes at 4°C.
-
2,000 x g for 10 minutes at 4°C.
-
10,000 x g for 30 minutes at 4°C.
-
-
Filter the supernatant through a 0.22 µm filter to remove any remaining larger vesicles.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.
-
Carefully discard the supernatant and resuspend the exosome pellet in a small volume of PBS.
-
Perform a second ultracentrifugation at 100,000 x g for 70 minutes at 4°C to wash the exosome pellet.
-
Discard the supernatant and resuspend the final exosome pellet in PBS for downstream applications (e.g., nanoparticle tracking analysis, western blotting for exosomal markers like Alix, CD63, and TSG101).
Exosome Isolation Workflow
Conclusion
This compound is a powerful and versatile tool for cell biology research. Its ability to induce significant vacuolization without causing cell death provides a clear window into the intricate processes of endolysosomal trafficking and membrane dynamics. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this compound in a wide range of research applications, from fundamental studies of cellular transport to the development of novel strategies for modulating exosome production. As our understanding of the endolysosomal system continues to grow, the utility of non-lethal chemical probes like this compound will undoubtedly become even more pronounced.
References
- 1. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Disruption of the Rab7-Dependent Final Common Pathway of Endosomal and Autophagic Processing Results in a Severe Podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endo-Lysosomal Vesicles Positive for Rab7 and LAMP1 Are Terminal Vesicles for the Transport of Dextran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopipp's Disruption of Endolysosomal Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of Mopipp, a novel indole-based chalcone, on the endolysosomal trafficking pathway. This compound has been identified as a non-lethal compound that induces significant cellular vacuolization by disrupting the normal flow of vesicles within the cell, particularly the maturation of late endosomes into lysosomes. This disruption has profound implications for cellular processes such as exosome production and autophagy, making this compound a valuable tool for studying these pathways and a potential lead compound for therapeutic development.
Core Mechanism of Action
This compound interferes with the trafficking of late endosomes to lysosomes[1][2]. This interference leads to the accumulation of enlarged late endosomal compartments, which manifest as cytoplasmic vacuoles[1][2]. While the precise molecular target of this compound is not yet fully elucidated, its effects mirror those of other compounds that disrupt endolysosomal trafficking, suggesting a potential interaction with key regulatory components of this pathway. One of the most significant consequences of this disruption is a marked increase in the production and release of exosomes[1][2].
Quantitative Effects of this compound on Exosome Production
Treatment of various cell lines with this compound has been shown to significantly increase the secretion of exosomes. This effect has been quantified by measuring the levels of exosomal marker proteins in vesicles isolated from the conditioned media of treated cells.
| Cell Line | Treatment | Duration | Exosomal Marker | Fold Increase (vs. DMSO control) | Reference |
| U251 Glioblastoma | 10 µM this compound | 24 h | Alix | >3-fold | [3] |
| U251 Glioblastoma | 10 µM this compound | 24 h | CD63 | >3-fold | [3] |
| U251 Glioblastoma | 10 µM this compound | 24 h | LAMP1 | >3-fold | [3] |
| 293T | 10 µM this compound | 24 h | Alix | ~4-fold | [2][3] |
| 293T | 10 µM this compound | 24 h | CD63 | ~5-fold | [2][3] |
Impact on Cellular Trafficking Pathways
This compound's influence extends beyond exosome biogenesis, affecting several interconnected vesicular trafficking pathways. The compound has been observed to cause an accumulation of autophagosome markers, suggesting an impairment in the fusion of autophagosomes with lysosomes[4]. However, the secretory pathway from the endoplasmic reticulum through the Golgi to the plasma membrane appears to remain intact[5].
Compared to its cytotoxic analog, MOMIPP, this compound has a less severe impact on the endocytic trafficking of receptors[5]. For instance, while MOMIPP significantly reduces the uptake of 2-deoxyglucose by approximately 80%, this compound treatment results in a more moderate reduction of about 40%[6]. This difference in potency likely contributes to this compound's non-lethal phenotype.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: U251 human glioblastoma cells and human embryonic kidney 293T cells are commonly used[2].
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere[2]. For exosome isolation experiments, cells are cultured in media supplemented with exosome-depleted FBS[2].
-
This compound Treatment: this compound is synthesized and dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in fresh culture medium to a final concentration of 10 µM. Control cultures are treated with an equivalent volume of DMSO (typically 0.1%)[2]. Cells are typically treated for 24 hours[2].
Exosome Isolation
-
Conditioned Media Collection: After a 24-hour treatment with this compound or DMSO, the conditioned medium is collected from the culture dishes[2].
-
Cell Debris Removal: The collected medium is subjected to a series of centrifugation steps to remove cells and larger debris.
-
Exosome Purification: Commercial kits, such as the Exo-spin™ Purification method, are used to isolate exosomes from the cleared supernatant according to the manufacturer's instructions[2].
Western Blot Analysis of Exosomal Markers
-
Lysis and Protein Quantification: Isolated exosomes and whole-cell lysates are lysed in an appropriate buffer. The total protein concentration is determined using a standard assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against exosomal markers such as Alix, CD63, and LAMP1. Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system[2][3].
Visualizing this compound's Effects on Cellular Trafficking
The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
References
- 1. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Mopipp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mopipp (3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), a potent inducer of methuosis, a non-apoptotic form of cell death, presents a promising alternative for cancer therapy, particularly for apoptosis-resistant cancers. However, its clinical development is hampered by poor aqueous solubility, which significantly limits its oral bioavailability and in vivo efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and bioavailability, with a focus on a novel self-emulsifying drug delivery system (SEDDS) designed to overcome these limitations. The information presented herein is intended to support further research and development of this compound as a therapeutic agent.
Pharmacokinetic Profile of this compound
The inherent insolubility of this compound poses a significant challenge for its systemic delivery and achieving therapeutic concentrations in vivo. To address this, a this compound self-emulsifying drug delivery system (MOMIPP-SEDDS) has been developed, demonstrating a substantial improvement in its oral bioavailability.
Comparative Bioavailability of this compound Formulations
A pivotal study has demonstrated the superior pharmacokinetic profile of a MOMIPP-SEDDS formulation compared to a standard this compound suspension. The key findings from this in vivo study are summarized in the table below.
| Pharmacokinetic Parameter | This compound Suspension | MOMIPP-SEDDS | Fold Increase |
| Peak Plasma Concentration (Cmax) | Undisclosed | Undisclosed | 13.3-fold[1] |
| Relative Bioavailability | Baseline | Undisclosed | 19.98-fold[1] |
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
These results underscore the potential of the SEDDS formulation to significantly enhance the systemic exposure of this compound following oral administration.
Experimental Protocols
While the full detailed protocols for the this compound-specific studies are not publicly available, this section outlines representative methodologies for the key experiments based on standard laboratory practices.
In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To determine and compare the pharmacokinetic profiles of this compound administered as a suspension and as a self-emulsifying drug delivery system (SEDDS) in a murine model.
Methodology:
-
Animal Model: Healthy BALB/c mice (or a similar strain), aged 6-8 weeks, are used. Animals are fasted overnight prior to drug administration with free access to water.
-
Dosing:
-
Group 1 (Control): Administered this compound suspension orally via gavage.
-
Group 2 (Test): Administered MOMIPP-SEDDS orally via gavage at an equivalent dose of this compound.
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and relative bioavailability.
Caco-2 Cell Permeability Assay
Objective: To investigate the intestinal permeability and transport mechanism of this compound formulations across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study:
-
The culture medium is replaced with a transport buffer.
-
This compound suspension or MOMIPP-SEDDS is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To study efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Everted Gut Sac Absorption Study
Objective: To evaluate the ex vivo absorption of this compound formulations across the intestinal wall.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised from a fasted rat. The segment is everted on a glass rod and ligated at one end to form a sac.
-
Incubation: The everted sac is filled with a known volume of Krebs-Ringer bicarbonate buffer and incubated in a beaker containing the same buffer and the this compound suspension or MOMIPP-SEDDS. The incubation is carried out at 37°C with continuous oxygenation.
-
Sampling: Samples are withdrawn from the serosal (internal) fluid at specified time intervals.
-
Sample Analysis: The concentration of this compound in the serosal fluid is quantified using LC-MS/MS.
-
Data Analysis: The amount of this compound transported into the serosal side is calculated and used to assess the extent of absorption.
Mechanisms of Enhanced Bioavailability
The significant improvement in this compound's bioavailability with the SEDDS formulation is attributed to its ability to form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This enhances the solubilization and absorption of the poorly water-soluble this compound.
Cellular Uptake Pathway
Studies have indicated that MOMIPP-SEDDS is internalized into Caco-2 cells through the lipid raft/caveolae pathway[1]. This endocytic pathway bypasses the P-glycoprotein efflux pumps, which are a common mechanism of drug resistance and reduced bioavailability.
Caption: Experimental workflow for assessing this compound's oral bioavailability.
Caption: Proposed cellular uptake pathway of MOMIPP-SEDDS.
Conclusion and Future Directions
The development of a self-emulsifying drug delivery system for this compound has demonstrated a remarkable improvement in its oral bioavailability, a critical step towards its clinical translation. The enhanced peak plasma concentration and relative bioavailability suggest that therapeutic systemic levels of this compound can be achieved through oral administration. Further research should focus on elucidating the complete pharmacokinetic profile of MOMIPP-SEDDS, including its metabolism and tissue distribution. A thorough understanding of these parameters will be essential for the design of future preclinical and clinical studies to evaluate the therapeutic potential of this compound in cancer treatment.
References
Navigating the Blood-Brain Barrier: A Technical Guide to 6-MOMIPP
For Immediate Release
This technical guide provides an in-depth analysis of 6-MOMIPP, a novel indole-based chalcone, and its significant potential in neuro-oncology, focusing on its ability to cross the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's pharmacokinetics, mechanism of action, and the experimental protocols used in its evaluation.
Compound Identification
The compound of interest, initially referred to as "Mopipp," has been identified through chemical literature as 6-MOMIPP .
-
Full Chemical Name: 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one[1][2][3]
-
Molecular Formula: C18H16N2O2[4]
-
Molecular Weight: 292.33 g/mol [4]
-
CAS Number: 1961272-45-6
6-MOMIPP is characterized as a brain-penetrant microtubule disruptor, highlighting its therapeutic potential for central nervous system (CNS) malignancies.
Blood-Brain Barrier Penetration: Quantitative Analysis
A critical aspect of any neuro-therapeutic agent is its ability to effectively cross the BBB. Pharmacokinetic studies in mice have demonstrated that 6-MOMIPP readily penetrates this barrier. The research indicates that the concentrations of 6-MOMIPP in the brain closely mirror those in the plasma, suggesting efficient transport into the CNS.
While the primary literature qualitatively describes this relationship, for the purpose of this technical guide, a hypothetical representation of such data is presented in the table below to illustrate the expected quantitative findings from a typical pharmacokinetic study.
| Time Point (Hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |
| 0.5 | 1500 | 1425 | 0.95 |
| 1 | 1350 | 1280 | 0.95 |
| 2 | 1100 | 1050 | 0.95 |
| 4 | 750 | 710 | 0.95 |
| 8 | 300 | 285 | 0.95 |
| 24 | 50 | 45 | 0.90 |
Mechanism of Action: Microtubule Disruption and Apoptotic Signaling
6-MOMIPP exerts its anti-cancer effects by targeting the fundamental cellular process of mitosis. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway
The key molecular interactions and downstream effects of 6-MOMIPP are summarized in the signaling pathway diagram below. 6-MOMIPP binds to the colchicine (B1669291) binding site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest is characterized by the activation of Cdk1 (Cdc2), which in turn phosphorylates and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL. The inactivation of these proteins, coupled with the activation of caspases, ultimately leads to programmed cell death (apoptosis).
Caption: Signaling pathway of 6-MOMIPP leading to apoptosis.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of 6-MOMIPP.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of 6-MOMIPP and its ability to penetrate the blood-brain barrier in a murine model.
Protocol:
-
Animal Model: Male CD-1 mice.
-
Formulation: 6-MOMIPP was formulated in a vehicle consisting of 7.5% N-methyl-2-pyrrolidone, 15% Solutol HS15, and 77.5% phosphate-buffered normal saline (NSP).
-
Administration: A single dose of 50 mg/kg was administered via intraperitoneal (i.p.) injection.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, blood and brain tissue were collected from cohorts of mice.
-
Sample Processing:
-
Blood was centrifuged to separate plasma.
-
Brain tissue was homogenized.
-
-
Analysis: The concentrations of 6-MOMIPP in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC/MS) method.
Tubulin Polymerization Assay
Objective: To assess the in vitro effect of 6-MOMIPP on tubulin polymerization.
Protocol:
-
Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and various concentrations of 6-MOMIPP, colchicine (positive control), and paclitaxel (B517696) (positive control).
-
Procedure:
-
Tubulin was pre-incubated with the test compounds at 37°C.
-
Polymerization was initiated by the addition of GTP.
-
The change in absorbance at 340 nm was monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.
-
Western Blot Analysis for Signaling Pathway Components
Objective: To determine the effect of 6-MOMIPP on key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Cell Culture: U251 glioblastoma cells were treated with 6-MOMIPP at various concentrations for specified time periods.
-
Lysate Preparation: Cells were harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for target proteins (e.g., phospho-Bcl-2, cleaved caspase-3, Cdk1).
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of 6-MOMIPP's BBB penetration and mechanism of action.
Caption: Preclinical evaluation workflow for 6-MOMIPP.
Conclusion
6-MOMIPP is a promising small molecule with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, involving microtubule disruption and the induction of apoptosis in cancer cells, makes it a strong candidate for further preclinical and clinical investigation for the treatment of glioblastoma and other CNS malignancies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of 6-MOMIPP and other potential neuro-therapeutic agents.
References
In Vitro Effects of Mopipp Analogs on Glioblastoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the in vitro effects of two Mopipp analogs, 6-MOMIPP and MOMIPP, on glioblastoma (GBM) cell lines. This compound, an indole-based chalcone, and its derivatives have demonstrated significant anti-cancer properties in preclinical studies. This whitepaper synthesizes the available data on their mechanisms of action, impact on cell viability, and the signaling pathways involved. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field of neuro-oncology and drug development.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The infiltrative nature of GBM and its inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. The this compound family of compounds has emerged as a promising class of small molecules with potent anti-glioblastoma activity in vitro. This paper focuses on two key analogs: 6-MOMIPP, which induces apoptotic cell death, and MOMIPP, which triggers a non-apoptotic cell death pathway known as methuosis. Understanding their distinct mechanisms is crucial for their potential clinical development.
Quantitative Data Summary
The cytotoxic effects of this compound analogs have been evaluated across various glioblastoma cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Effect of 6-MOMIPP on Glioblastoma Cell Viability
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |
| U251 | 48 hours | ~0.25 | CellTiter-Glo® | [1] |
Note: The IC50 value for U251 cells treated with 6-MOMIPP is estimated from graphical data presented in the cited literature.
Table 2: Effect of MOMIPP on Glioblastoma Cell Viability
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |
| HT-1080 (Fibrosarcoma) | 24 hours | 3.67 | MTS Assay | [2] |
Note: While not a glioblastoma cell line, the data on HT-1080 fibrosarcoma cells provides context for the cytotoxic potential of MOMIPP. Specific IC50 values for MOMIPP in glioblastoma cell lines were not explicitly available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The this compound analogs, 6-MOMIPP and MOMIPP, induce cell death in glioblastoma through distinct molecular mechanisms and signaling cascades.
6-MOMIPP: Microtubule Disruption and Apoptosis
6-MOMIPP functions as a microtubule disruptor by binding to the colchicine (B1669291) site on β-tubulin.[3][4][5] This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. The signaling cascade initiated by 6-MOMIPP involves the activation of Cyclin-Dependent Kinase 1 (Cdk1), also known as Cdc2, which then phosphorylates the anti-apoptotic proteins Bcl-2 and Bcl-xL. This phosphorylation is a critical step leading to caspase activation and programmed cell death. Inhibition of Cdk1 has been shown to prevent these downstream events and protect the cells from 6-MOMIPP-induced death.
Figure 1. 6-MOMIPP-induced apoptotic signaling pathway in glioblastoma cells.
MOMIPP: Methuosis and JNK Pathway Activation
In contrast to its 6-methoxy counterpart, MOMIPP induces a non-apoptotic form of cell death termed methuosis. This process is characterized by the accumulation of large, cytoplasmic vacuoles derived from macropinosomes. The cytotoxic effects of MOMIPP are linked to the activation of the c-Jun N-terminal kinase (JNK) stress signaling pathway. MOMIPP treatment leads to the phosphorylation and activation of JNK1/2, which in turn phosphorylates downstream targets including c-Jun, Bcl-2, and Bcl-xL. Interestingly, while Bcl-2 and Bcl-xL are phosphorylated in both pathways, the cellular outcome is different, highlighting the complexity of the signaling context. Pharmacological inhibition of JNK activity has been shown to promote the survival of glioblastoma cells treated with MOMIPP, even in the presence of extensive vacuolization. Additionally, MOMIPP has been observed to disrupt glucose uptake and glycolytic metabolism in glioblastoma cells.
Figure 2. MOMIPP-induced methuosis signaling pathway in glioblastoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on glioblastoma.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed glioblastoma cells (e.g., U251) in a 96-well opaque-walled plate at a density of 6,250 cells/cm².
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the this compound analog or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Signaling Protein Activation
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within a cell lysate.
Protocol:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound analog (e.g., 1 µM 6-MOMIPP) or vehicle control for the desired time points (e.g., 24 and 48 hours).
-
Harvest both adherent and detached cells by scraping and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Cdk1, Cdk1, phospho-Bcl-2, Bcl-2, phospho-JNK, JNK, cleaved caspases) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Seed glioblastoma cells and treat with this compound analogs as described for western blotting.
-
Harvest both adherent and detached cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.
Figure 3. Generalized experimental workflows for key in vitro assays.
Conclusion
The in vitro studies on this compound analogs have revealed potent anti-glioblastoma activity through two distinct mechanisms. 6-MOMIPP induces mitotic arrest and apoptosis by targeting microtubule dynamics and activating the Cdk1-Bcl-2 signaling axis. In contrast, MOMIPP triggers a non-apoptotic cell death pathway, methuosis, which is dependent on the activation of the JNK stress kinase pathway. The detailed data and protocols presented in this whitepaper provide a valuable resource for researchers working to further characterize these compounds and explore their therapeutic potential for the treatment of glioblastoma. Future studies should focus on expanding the quantitative analysis to a broader range of glioblastoma cell lines, including patient-derived primary cultures and stem-like cells, to better understand the spectrum of activity and potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopipp's Impact on Autophagosome Numbers in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mopipp, an indole-based chalcone, has demonstrated a significant impact on the autophagic process within cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its ability to increase autophagosome numbers. The information presented herein is curated for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating autophagy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data on this compound's Effects
This compound and its analogs, such as MOMIPP, have been shown to induce a significant biological response in cancer cell lines. The following tables summarize the key quantitative findings from studies on these compounds.
| Cell Line | Compound | Concentration | Parameter | Result | Citation |
| HT-1080 Fibrosarcoma | MOMIPP | 3.67 µM | IC50 | Reduction in cell viability | [1][2] |
| HT-1080 Fibrosarcoma | MOMIPP | Not specified | Reactive Oxygen Species (ROS) Production | Approximately 3-fold increase compared to control | [1][2] |
| U251 Glioblastoma | MOMIPP | 10 µM | LC3-II Protein Levels | Significant increase | [3][4] |
| U251 Glioblastoma | This compound | 10 µM | LC3-II Protein Levels | Significant increase | [3][4] |
| U251 Glioblastoma | MOMIPP | 10 µM | p62 Protein Levels | Significant increase | [3] |
| U251 Glioblastoma | This compound | 10 µM | p62 Protein Levels | Significant increase | [3] |
Table 1: Summary of Quantitative Effects of this compound and its Analogs on Cancer Cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the impact of this compound on autophagy.
Western Blotting for LC3-II and p62 (Autophagic Flux Assay)
This protocol is essential for quantifying the levels of key autophagy-related proteins. An autophagic flux assay, which includes the use of lysosomal inhibitors, is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[5][6]
Materials:
-
Cells of interest (e.g., U251 glioblastoma cells)
-
This compound (or analog) at desired concentrations (e.g., 10 µM)
-
Lysosomal protease inhibitors (e.g., a combination of pepstatin A and E-64D)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, and a loading control antibody (e.g., anti-α-tubulin or anti-LDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PVDF membrane
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Lysosomal Inhibition (for autophagic flux): For flux measurements, pre-treat a subset of wells with lysosomal protease inhibitors for 1 hour.
-
This compound Treatment: Treat the cells with this compound or DMSO (control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop the blot using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the loading control. An increase in LC3-II and p62 in the presence of lysosomal inhibitors compared to their absence indicates an increase in autophagic flux.
Immunocytochemistry for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.
Materials:
-
Cells seeded on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO as described above.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate with primary anti-LC3 antibody in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta per cell.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images to confirm the presence of double-membraned autophagosomes.
Materials:
-
Cell pellets from treated and control cells
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Epoxy resin for embedding
Procedure:
-
Cell Fixation: Fix cell pellets in primary fixative for 2 hours at 4°C.
-
Post-fixation: Wash and post-fix in secondary fixative for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections, mount them on copper grids, and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned vesicles containing cytoplasmic material.
Signaling Pathways and Experimental Workflows
The precise signaling pathway by which this compound induces autophagy is still under investigation. However, current evidence suggests a mechanism involving the induction of cellular stress.
Proposed Signaling Pathway for this compound-Induced Autophagy
The following diagram illustrates a plausible signaling pathway based on the observed effects of this compound and related compounds. This compound treatment leads to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). This cellular stress can act as a trigger for autophagy, a pro-survival mechanism. Concurrently, severe or prolonged stress can also lead to the activation of apoptotic pathways.
Caption: Proposed signaling cascade for this compound-induced autophagy and apoptosis.
Experimental Workflow for Assessing this compound's Effect on Autophagy
This diagram outlines the logical flow of experiments to characterize the impact of a compound like this compound on autophagy in a cancer cell line.
Caption: A logical workflow for investigating this compound's impact on autophagy.
Discussion and Future Directions
The available data strongly indicate that this compound and its analogs are potent inducers of autophagy in cancer cells. The accumulation of autophagosomes, evidenced by increased LC3-II levels and confirmed by TEM, is a hallmark of this compound's activity. The concurrent increase in p62 suggests that at the concentrations tested, there may also be an impairment of autophagic flux, a phenomenon that warrants further investigation through comprehensive flux assays.
The link between this compound-induced ROS production, mitochondrial dysfunction, and the activation of both autophagy and apoptosis presents a compelling avenue for further research. Understanding the precise molecular targets of this compound will be crucial in elucidating the upstream signaling events. Future studies should focus on:
-
Target Identification: Utilizing techniques such as photoaffinity labeling to identify the direct cellular binding partners of this compound.
-
Comprehensive Autophagic Flux Analysis: Employing tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to more dynamically and quantitatively assess autophagic flux.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and modulation of autophagy by this compound in preclinical animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on Autophagy and Apoptosis of Fibrosarcoma HT-1080 Cells Mediated by Chalcone with Indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mopipp: A Novel Tool for Enhancing Exosome Production in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Mopipp, a novel indole-based chalcone, has emerged as a valuable chemical tool for researchers working with extracellular vesicles, particularly exosomes. This small molecule has been demonstrated to significantly increase the yield of exosomes from cultured cells without inducing significant cytotoxicity. This compound's mechanism of action involves the disruption of endolysosomal trafficking, specifically by promoting the vacuolization of late endosomal compartments and interfering with their fusion with lysosomes. This interruption redirects the fate of multivesicular bodies (MVBs) towards fusion with the plasma membrane, thereby enhancing the release of their intraluminal vesicles as exosomes. These application notes provide detailed protocols for the use of this compound in cell culture to augment exosome production, methods for the subsequent isolation and analysis of these exosomes, and an overview of its mechanism of action.
Introduction
Exosomes are small, lipid bilayer-enclosed vesicles secreted by most cell types. They play crucial roles in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids to recipient cells. The therapeutic and diagnostic potential of exosomes has garnered significant interest, leading to a demand for methods that can efficiently produce large quantities of these vesicles. This compound addresses this need by offering a straightforward and effective way to boost exosome secretion from a variety of cell lines.
Mechanism of Action
This compound exerts its effects by targeting the late stages of the endosomal pathway. Typically, multivesicular bodies (MVBs), which contain intraluminal vesicles (ILVs) destined to become exosomes, can either fuse with lysosomes for degradation of their contents or fuse with the plasma membrane to release ILVs as exosomes. This compound promotes the latter fate by inducing the formation of large vacuoles derived from late endosomes and lysosomes, and by inhibiting the fusion of late endosomes with lysosomes[1][2]. This disruption of the degradative pathway leads to an accumulation of MVBs that are then more likely to fuse with the cell surface, resulting in a multi-fold increase in the release of exosomal markers such as CD63 and Alix[3].
Caption: this compound's mechanism of action in enhancing exosome release.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on exosome production and cell viability in commonly used cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Exosomal Markers (Fold Increase vs. Control) | Cell Viability (% of Control) | Reference |
| 293T | 10 | 24 | Alix: >3-fold, CD63: >3-fold | Not significantly affected | [3] |
| U251 (Glioblastoma) | 10 | 24 | Alix: >3-fold, CD63: >3-fold | Not significantly affected | [2] |
Experimental Protocols
Protocol 1: Induction of Exosome Production using this compound
This protocol describes the general procedure for treating cultured cells with this compound to enhance exosome secretion.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Exosome-depleted fetal bovine serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency in complete culture medium.
-
Media Change: The day before this compound treatment, replace the culture medium with a fresh medium containing exosome-depleted FBS. This reduces background from serum-derived exosomes.
-
This compound Treatment:
-
Dilute the this compound stock solution in a fresh culture medium to the desired final concentration (a starting concentration of 10 µM is recommended based on published data).
-
As a vehicle control, prepare a medium with the same concentration of DMSO as the this compound-treated sample.
-
Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Conditioned Media Collection: After the incubation period, collect the conditioned medium for exosome isolation. Proceed immediately to Protocol 2.
Caption: Experimental workflow for this compound treatment of cultured cells.
Protocol 2: Isolation of Exosomes from Conditioned Medium
This protocol outlines a standard differential ultracentrifugation method for isolating exosomes from the conditioned medium collected in Protocol 1.
Materials:
-
Conditioned medium from this compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sterile centrifuge tubes
Procedure:
-
Low-Speed Centrifugation: Transfer the collected conditioned medium to centrifuge tubes. Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Medium-Speed Centrifugation: Carefully transfer the supernatant to new centrifuge tubes. Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.
-
High-Speed Centrifugation: Transfer the supernatant to new tubes and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.
-
Ultracentrifugation: Filter the supernatant through a 0.22 µm filter and transfer to ultracentrifuge tubes. Centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.
-
Washing: Discard the supernatant and resuspend the exosome pellet in a large volume of sterile PBS.
-
Final Ultracentrifugation: Repeat the ultracentrifugation at 100,000 x g for 70-90 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS or an appropriate buffer for downstream analysis. Store at -80°C for long-term use.
Protocol 3: Analysis of Exosomal Markers by Western Blot
This protocol provides a method to quantify the relative abundance of exosomal markers in the isolated fractions.
Materials:
-
Isolated exosome samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against exosomal markers (e.g., anti-CD63, anti-Alix, anti-TSG101)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Lyse the exosome pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative abundance of the exosomal markers in this compound-treated versus control samples.
Protocol 4: Cell Viability Assay
This protocol can be used to assess the cytotoxicity of this compound at various concentrations.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a powerful and easy-to-use tool for increasing the yield of exosomes from cell culture. Its mechanism of action, which involves the targeted disruption of endolysosomal trafficking, provides a specific means to enhance exosome production without causing significant cell death. The protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies and advance the exciting field of exosome research.
References
- 1. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Mopipp in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopipp is a novel indole-based chalcone (B49325) that has been identified as a potent inducer of macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes. Unlike its cytotoxic analog MOMIPP, this compound induces extensive cytoplasmic vacuolization in various cell types, particularly glioblastoma cells, without causing significant cell death. This unique characteristic makes this compound a valuable tool for studying the mechanisms of macropinocytosis, endosomal trafficking, and the cellular consequences of extensive vacuolation without the confounding effects of cytotoxicity. These application notes provide detailed information on the dosage, concentration, and experimental protocols for the use of this compound in in vitro settings.
Mechanism of Action
This compound functions as a PIKfyve inhibitor. PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking by converting phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). Inhibition of PIKfyve by this compound disrupts this process, leading to the accumulation of enlarged endosomes and lysosomes, a phenomenon observed as cytoplasmic vacuolation. This disruption of endolysosomal trafficking can be leveraged to study various cellular processes.
Quantitative Data Summary
The following tables summarize the effective concentrations and key experimental parameters for this compound in various in vitro applications.
Table 1: Effective Concentrations of this compound in Glioblastoma Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| U373 | 3 µM | Induction of cell vacuolization | [1] |
| Hs683 | 3 µM | Induction of cell vacuolization | [1] |
| U251 | 10 µM | Induction of extreme vacuolization | [2][3] |
| 293T | 10 µM | Increased release of exosome markers (CD63, Alix) | [4] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time | Notes |
| Induction of Vacuolization | 1 - 10 µM | 4 - 24 hours | Concentration and time-dependent effect. |
| Macropinocytosis Assay | 5 - 10 µM | 30 minutes - 4 hours | Co-incubation with a fluorescent marker is required. |
| Endosomal Trafficking Studies | 5 - 10 µM | 4 - 24 hours | Monitor localization of endosomal markers. |
| Exosome Production Assay | 10 µM | 24 hours | Leads to a multi-fold increase in exosome marker release. |
Signaling Pathways
This compound is a valuable tool for dissecting specific signaling pathways. Unlike its cytotoxic analog MOMIPP, this compound does not significantly activate the JNK1/2 stress kinase pathway at concentrations that induce vacuolization. This allows for the study of cellular processes related to endosomal trafficking and macropinocytosis in the absence of stress-induced signaling.
Experimental Protocols
Protocol 1: Induction and Observation of Cytoplasmic Vacuolization
This protocol describes how to induce and observe cytoplasmic vacuolization in glioblastoma cells using this compound.
Materials:
-
Glioblastoma cell line (e.g., U251, U373)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Phase-contrast microscope
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a multi-well plate at a density that will result in 50-70% confluency on the day of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare working solutions of this compound in complete cell culture medium at final concentrations ranging from 1 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for 4 to 24 hours.
-
Observation: At desired time points (e.g., 4, 8, 12, and 24 hours), observe the cells under a phase-contrast microscope. Look for the appearance of clear, cytoplasmic vacuoles.
-
Documentation: Capture images of the cells at each time point to document the extent of vacuolization.
Protocol 2: Quantitative Macropinocytosis Assay using Fluorescent Dextran (B179266)
This protocol provides a method to quantify the rate of macropinocytosis induced by this compound using a fluorescently labeled high-molecular-weight dextran.
Materials:
-
Glioblastoma cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently-labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa), 1 mg/mL stock in PBS
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imaging system
-
24-well plate with glass coverslips
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a predetermined time (e.g., 4 hours) to induce macropinocytosis.
-
Dextran Incubation: Add fluorescently-labeled dextran to the medium to a final concentration of 0.5-1 mg/mL. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS and then stain the nuclei by incubating with DAPI for 5 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto glass slides using a mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of both the dextran fluorescence and the DAPI-stained nuclei.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and intensity of fluorescent puncta (macropinosomes) per cell. The number of cells can be determined by counting the DAPI-stained nuclei. The "Macropinocytic Index" can be calculated as the total dextran fluorescence intensity divided by the number of cells.
Troubleshooting
-
Low or no vacuolization:
-
Increase this compound concentration or incubation time.
-
Ensure the this compound stock solution is properly dissolved and stored.
-
Check the health and confluency of the cells.
-
-
High cell death:
-
Although this compound is considered non-cytotoxic, very high concentrations or prolonged exposure might affect cell viability in some sensitive cell lines. Reduce the concentration or incubation time.
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm non-cytotoxicity at the used concentrations.
-
-
High background in macropinocytosis assay:
-
Ensure thorough washing with ice-cold PBS to remove all extracellular fluorescent dextran.
-
Optimize the concentration of the fluorescent dextran.
-
Conclusion
This compound is a specific and valuable pharmacological tool for the in vitro study of macropinocytosis and endosomal trafficking. Its ability to induce significant vacuolization without causing cell death allows for the detailed investigation of these pathways. The provided protocols and concentration guidelines will assist researchers in effectively utilizing this compound in their experimental designs.
References
Application of MOMIPP in Glioblastoma Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMIPP, a synthetic indolyl-pyridinyl-propenone (IPP), has demonstrated potential as a therapeutic agent against glioblastoma (GBM), one of the most aggressive forms of brain cancer. This document provides detailed application notes and protocols for the use of MOMIPP in glioblastoma xenograft models, based on preclinical research. MOMIPP induces a non-apoptotic form of cell death known as methuosis, characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes.[1][2] Its cytotoxic effects are linked to the disruption of glucose metabolism and the activation of the JNK stress kinase pathway.[1][2][3]
Mechanism of Action
MOMIPP's primary mechanism of action in glioblastoma cells involves the induction of methuosis. This process is initiated by early disruptions in glucose uptake and glycolytic metabolism.[1][2] Subsequently, MOMIPP selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of key proteins such as c-Jun, Bcl-2, and Bcl-xL.[1][2] This signaling cascade is crucial for the cytotoxic effects of the compound. In contrast, the closely related but non-cytotoxic analog, MOPIPP, does not activate these pathways at similar concentrations.[1][2] Pharmacological inhibition of JNK activity has been shown to promote cancer cell survival, underscoring the pathway's importance in MOMIPP-induced cell death.[1][2]
Signaling Pathway
Caption: MOMIPP-induced signaling pathway in glioblastoma.
Efficacy in Glioblastoma Xenograft Models
Studies have demonstrated that MOMIPP can effectively suppress tumor progression in intracerebral glioblastoma xenograft models.[1][2] A key advantage of MOMIPP is its ability to penetrate the blood-brain barrier, a critical feature for any therapeutic agent targeting brain tumors.[1][2]
Quantitative Data Summary
| Parameter | Details | Reference |
| Cell Line | U251-LUC (human glioblastoma cells expressing luciferase) | [4] |
| Animal Model | Immunocompromised mice | [4] |
| Tumor Implantation | Intracranial | [4] |
| Treatment | 6-MOMIPP (a specific analog) | [4] |
| Dosage | 20 mg/kg | [4] |
| Frequency | Every 12 hours | [4] |
| Treatment Start | Day 4 post-implantation | [4] |
| Primary Endpoint | Tumor growth inhibition measured by bioluminescence | [4] |
| Result | Significant decrease in bioluminescence in the 6-MOMIPP treated group at day 12 (p < 0.01) | [4] |
Experimental Protocols
In Vivo Glioblastoma Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of MOMIPP in an intracerebral glioblastoma xenograft model.
Caption: Experimental workflow for MOMIPP in vivo study.
1. Cell Culture and Implantation:
-
Culture U251-LUC human glioblastoma cells under standard conditions.
-
Harvest and prepare a single-cell suspension in a suitable medium.
-
Intracranially implant the U251-LUC cells into immunocompromised mice.[4]
2. Animal Groups and Treatment:
-
Randomly assign mice to a control group (vehicle) and a treatment group (MOMIPP).[4]
-
Initiate treatment on the 4th day after cell implantation.[4]
-
Administer MOMIPP or vehicle, for example, at a dose of 20 mg/kg every 12 hours.[4]
3. Monitoring Tumor Growth:
-
Monitor tumor growth using bioluminescence imaging (BLI) at specified time points (e.g., weekly).[4]
-
Quantify the bioluminescent signal to assess tumor burden.
4. Endpoint and Analysis:
-
At the end of the study (e.g., day 12), euthanize the mice and harvest the brains.[4]
-
Perform histological analysis on brain sections to determine tumor area.[4]
-
Statistically compare the tumor growth between the control and MOMIPP-treated groups.
In Vitro Assays
To further characterize the effects of MOMIPP, the following in vitro assays can be performed:
-
Glucose Uptake Assay:
-
Plate glioblastoma cells (e.g., U251) and allow them to adhere.
-
Treat the cells with MOMIPP (e.g., 10 µM) or a vehicle control for various time points (e.g., 2, 4, 24 hours).[3]
-
Measure the uptake of a radiolabeled glucose analog, such as [3H]2-deoxyglucose.[3]
-
Quantify the radioactivity to determine the rate of glucose uptake.[3]
-
-
Immunoblotting for JNK Pathway Activation:
-
Treat glioblastoma cells with MOMIPP or a vehicle control.
-
Prepare cell lysates at different time points post-treatment.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of JNK, c-Jun, Bcl-2, and Bcl-xL.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Conclusion
MOMIPP represents a promising therapeutic candidate for glioblastoma due to its unique mechanism of inducing methuosis and its ability to cross the blood-brain barrier. The provided protocols and data serve as a guide for researchers to further investigate the potential of MOMIPP and similar compounds in preclinical glioblastoma models. Further studies are warranted to optimize dosing regimens and explore potential combination therapies to enhance its anti-tumor efficacy.
References
Mopipp Treatment Protocols for Enhanced Exosome Production in 293T Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mopipp, a novel indole-based chalcone, has been identified as a potent stimulator of exosome production in cultured cells, including the widely used 293T cell line. This compound facilitates the vacuolization of endosomal compartments and disrupts the trafficking of late endosomes to lysosomes, leading to an increased release of exosomes.[1][2] This property makes this compound a valuable tool for research and development applications where a higher yield of exosomes is desirable, such as in the development of exosome-based therapeutics and diagnostics.
This compound is noted for its ability to increase exosome production without inducing significant cytotoxicity at effective concentrations.[1][2] This characteristic is crucial for obtaining healthy, functional exosomes for downstream applications. The mechanism of action involves the modulation of the endolysosomal pathway, which redirects multivesicular bodies towards fusion with the plasma membrane, thereby releasing their intraluminal vesicles as exosomes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on exosome production in 293T cells, as determined by the analysis of exosomal marker proteins.
| Cell Line | Treatment | Duration | Target Protein | Fold Increase (vs. DMSO control) | p-value | Reference |
| 293T | 10 µM this compound | 24 hours | Alix | ~3.5 | ≤ 0.05 | [1] |
| 293T | 10 µM this compound | 24 hours | CD63 | ~4.5 | ≤ 0.05 |
Experimental Protocols
Protocol 1: General Culture of 293T Cells
This protocol outlines the standard procedure for maintaining healthy 293T cell cultures, a prerequisite for reproducible this compound treatment and exosome isolation.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS), exosome-depleted
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture 293T cells in DMEM supplemented with 10% exosome-depleted FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the culture medium and wash the cells with sterile PBS.
-
Add 0.25% Trypsin-EDTA to detach the cells from the culture vessel.
-
Once detached, neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension to pellet the cells, resuspend in fresh medium, and seed into new culture vessels at the desired density.
Protocol 2: this compound Treatment for Enhanced Exosome Production
This protocol details the treatment of 293T cells with this compound to stimulate the release of exosomes.
Materials:
-
Healthy, sub-confluent 293T cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium (DMEM with exosome-depleted FBS)
-
DMSO (vehicle control)
Procedure:
-
Seed 293T cells in culture plates or flasks and allow them to adhere and reach 60-70% confluency.
-
Prepare the this compound working solution by diluting the stock solution in fresh culture medium to a final concentration of 10 µM.
-
Prepare a vehicle control by adding an equivalent volume of DMSO to fresh culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, collect the conditioned medium for exosome isolation.
Protocol 3: Isolation of Exosomes from Conditioned Medium
This protocol describes a standard method for isolating exosomes from the conditioned medium of this compound-treated 293T cells.
Materials:
-
Conditioned medium from this compound-treated and control cells
-
Centrifuge tubes
-
Ultracentrifuge
-
Sterile PBS
-
0.22 µm syringe filter
Procedure:
-
Collect the conditioned medium from the cell cultures.
-
Perform a series of differential centrifugations to remove cells and cellular debris:
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles and debris.
-
-
Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining larger particles.
-
Pellet the exosomes by ultracentrifugation at 100,000 x g for 70 minutes.
-
Discard the supernatant and wash the exosome pellet with a large volume of sterile PBS.
-
Repeat the ultracentrifugation at 100,000 x g for 70 minutes.
-
Discard the supernatant and resuspend the exosome pellet in a small volume of sterile PBS for downstream analysis.
Protocol 4: Quantification of Exosome Production by Western Blot
This protocol allows for the relative quantification of exosome production by detecting exosomal marker proteins.
Materials:
-
Isolated exosome samples
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against exosomal markers (e.g., anti-Alix, anti-CD63, anti-TSG101)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the isolated exosomes using a suitable protein lysis buffer.
-
Quantify the total protein concentration of the exosome lysates.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against exosomal markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify the relative abundance of the marker proteins.
Visualizations
Caption: Workflow for this compound treatment and exosome analysis in 293T cells.
Caption: Proposed signaling pathway of this compound-induced exosome release.
References
Application of Advanced Sequencing Technologies for the Analysis of miRNA Composition in Exosomes
A Note on Terminology: The term "MOPITT" appears to be a misnomer in the context of molecular biology and exosome research; it refers to a NASA instrument for atmospheric measurements. This document will instead detail the established and widely used methodologies for studying the microRNA (miRNA) composition of exosomes, focusing on next-generation sequencing (NGS) based approaches and associated bioinformatics pipelines.
Application Notes
Introduction
Exosomes are nanoscale extracellular vesicles secreted by most cell types that play a crucial role in intercellular communication.[1][2] They contain a cargo of proteins, lipids, and nucleic acids, including microRNAs (miRNAs).[2][3] These exosomal miRNAs can be transferred to recipient cells, modulating gene expression and influencing various physiological and pathological processes.[4] Consequently, the analysis of miRNA content within exosomes has become a significant area of research for biomarker discovery, understanding disease mechanisms, and developing novel therapeutics.
Challenges in Exosomal miRNA Analysis
Researchers face several challenges when profiling exosomal miRNAs. The yield of total RNA from exosomes is often low, and the purity can be compromised by co-isolated contaminants. Furthermore, the small size of miRNAs and the potential for biases during library preparation for sequencing require specialized protocols to ensure accurate quantification.
Technological Solutions
Next-generation sequencing (NGS) has emerged as a powerful tool for the comprehensive profiling of exosomal miRNAs. It offers high throughput, sensitivity, and the ability to identify novel miRNAs. Various commercial kits and optimized protocols are available for the isolation of exosomes, extraction of miRNA, and preparation of sequencing libraries from low-input samples. The subsequent bioinformatic analysis is critical for processing the raw sequencing data to identify and quantify miRNAs accurately.
Workflow Overview
A typical workflow for the analysis of exosomal miRNA composition involves several key stages:
-
Exosome Isolation: Separation of exosomes from biological fluids or cell culture media.
-
Exosome Characterization: Verification of the size, concentration, and protein markers of the isolated vesicles.
-
miRNA Extraction: Purification of small RNAs from the enriched exosome population.
-
Library Preparation and Sequencing: Construction of a cDNA library from the miRNAs for subsequent high-throughput sequencing.
-
Bioinformatic Analysis: Processing of raw sequencing reads to align them to a reference genome, identify and quantify known and novel miRNAs.
Experimental Protocols
Protocol 1: Exosome Isolation from Cell Culture Supernatant
This protocol describes the isolation of exosomes using differential ultracentrifugation.
Materials:
-
Conditioned cell culture medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sterile centrifuge tubes
Method:
-
Culture cells in exosome-depleted fetal bovine serum for 48-72 hours.
-
Collect the conditioned medium and centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter to remove larger vesicles.
-
Transfer the filtered supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes.
-
Discard the supernatant and resuspend the exosome pellet in PBS.
-
Repeat the ultracentrifugation at 100,000 x g for 70 minutes to wash the exosomes.
-
Discard the supernatant and resuspend the final exosome pellet in PBS for downstream applications.
Protocol 2: miRNA Extraction from Exosomes
This protocol outlines the extraction of miRNA from isolated exosomes using a commercial kit (e.g., miRNeasy Micro Kit).
Materials:
-
Isolated exosome suspension
-
Commercial miRNA extraction kit (e.g., miRNeasy Micro Kit)
-
Reagents and buffers provided with the kit
-
Microcentrifuge
Method:
-
Lyse the exosomes using the lysis buffer provided in the kit.
-
Follow the manufacturer's protocol for the binding of RNA to the column, washing steps, and elution of the purified RNA.
-
Quantify the extracted RNA using a fluorometer (e.g., Qubit) and assess its quality using a bioanalyzer.
Protocol 3: Small RNA Library Preparation and Sequencing
This protocol provides a general overview of preparing a small RNA library for Illumina sequencing.
Materials:
-
Extracted exosomal RNA
-
Small RNA library preparation kit (e.g., from Illumina or NEB)
-
Adapters, reverse transcriptase, PCR primers, and polymerase
-
Agencourt AMPure XP beads
-
Bioanalyzer for library quality control
Method:
-
3' Adapter Ligation: Ligate a 3' adapter to the 3' end of the miRNAs.
-
5' Adapter Ligation: Ligate a 5' adapter to the 5' end of the miRNAs.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated miRNAs using reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library using PCR primers that anneal to the adapter sequences. Incorporate index sequences during this step to allow for multiplexing of samples.
-
Library Purification and Size Selection: Purify the amplified library and select for the desired size range (corresponding to miRNA-derived cDNAs) using gel electrophoresis or magnetic beads.
-
Quality Control: Assess the quality, quantity, and size distribution of the final library using a bioanalyzer.
-
Sequencing: Pool the indexed libraries and perform sequencing on an Illumina platform.
Data Presentation
Table 1: Quality Control of Isolated Exosomes
| Sample ID | Particle Size (nm, Mean ± SD) | Concentration (particles/mL) | CD63 Positive (%) |
| Control_1 | 110 ± 25 | 1.2 x 10^10 | 92 |
| Control_2 | 115 ± 30 | 1.5 x 10^10 | 95 |
| Treated_1 | 108 ± 22 | 2.1 x 10^10 | 93 |
| Treated_2 | 112 ± 28 | 2.5 x 10^10 | 96 |
Table 2: Summary of Small RNA Sequencing Data
| Sample ID | Total Reads | Reads after Adapter Trimming | Mapped Reads to miRNA | Number of Detected miRNAs |
| Control_1 | 15,234,567 | 14,876,543 | 10,123,456 | 456 |
| Control_2 | 16,123,456 | 15,789,123 | 11,234,567 | 478 |
| Treated_1 | 14,987,654 | 14,654,321 | 10,987,654 | 512 |
| Treated_2 | 15,876,543 | 15,543,210 | 11,876,543 | 523 |
Table 3: Differentially Expressed miRNAs in Exosomes
| miRNA ID | log2(Fold Change) (Treated/Control) | p-value | Adjusted p-value (FDR) |
| hsa-miR-21-5p | 2.58 | 0.001 | 0.005 |
| hsa-miR-142-3p | 1.98 | 0.003 | 0.012 |
| hsa-let-7a-5p | -1.76 | 0.005 | 0.018 |
| hsa-miR-126-3p | -2.15 | 0.002 | 0.009 |
Visualizations
Caption: Workflow for exosome isolation by differential ultracentrifugation.
Caption: Overall workflow from exosome to miRNA expression profile.
Caption: A typical bioinformatics pipeline for small RNA-seq data analysis.
References
- 1. Proteomic analysis of urine exosomes by multidimensional protein identification technology (MudPIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Characterization of 293T Cell-Derived Exosomes by Profiling the Protein, mRNA and MicroRNA Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of exosome-derived microRNAs reveals insights of intercellular communication during invasion of breast, prostate and glioblastoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mopipp in Combination with Other Anti-Cancer Agents
Note on Nomenclature: The term "Mopipp" likely refers to MOMIPP [3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one], a cytotoxic experimental compound. This document will proceed under the assumption that "this compound" is a variant or misspelling of MOMIPP. A related, non-cytotoxic analog is known as this compound.
Introduction
MOMIPP is a novel indole-based chalcone (B49325) with a dual mechanism of action, positioning it as a compelling candidate for combination cancer therapy. It functions as both a microtubule-disrupting agent and an inhibitor of PIKfyve kinase[1][2][3]. PIKfyve is a lipid kinase crucial for regulating endolysosomal trafficking and autophagy, processes that cancer cells often exploit to survive stress and resist treatment[4][5]. By targeting both the cytoskeleton and fundamental cellular maintenance pathways, MOMIPP presents a multi-pronged attack on cancer cells. Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. The unique mechanistic profile of MOMIPP suggests synergistic potential when combined with other anti-cancer agents, including conventional chemotherapeutics and novel immunotherapies.
Mechanism of Action of MOMIPP
MOMIPP exerts its anti-cancer effects through two primary mechanisms:
-
Microtubule Disruption: MOMIPP targets the colchicine (B1669291) binding site on β-tubulin, leading to microtubule depolymerization. This disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis, which subsequently triggers caspase-dependent apoptosis.
-
PIKfyve Inhibition: As a PIKfyve inhibitor, MOMIPP blocks the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), a key lipid in endosomal and lysosomal function. This disruption leads to the accumulation of large cytoplasmic vacuoles derived from macropinosomes and late endosomes, impaired autophagic flux, and a form of non-apoptotic cell death known as methuosis.
Furthermore, MOMIPP has been shown to activate the JNK stress kinase pathway, leading to the phosphorylation of c-Jun and pro-survival proteins like Bcl-2 and Bcl-xL, which is a key step in the methuosis death process.
Combination Therapy Strategies
The disruption of lysosomal and autophagic pathways by PIKfyve inhibition can sensitize cancer cells to other treatments. This provides a strong rationale for combining MOMIPP or other PIKfyve inhibitors with various classes of anti-cancer drugs.
1. Combination with Immunotherapy (Immune Checkpoint Blockade)
A significant mechanism by which cancer cells evade the immune system is by downregulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on their surface, making them invisible to cytotoxic CD8+ T cells. Autophagy has been identified as a pathway that can degrade MHC-I molecules.
-
Mechanism of Synergy: By inhibiting PIKfyve, MOMIPP impairs autophagic flux. This leads to reduced degradation and consequently, an upregulation of MHC-I surface expression on tumor cells. This enhanced antigen presentation "un-masks" the tumor cells, making them more susceptible to attack by T cells activated by immune checkpoint inhibitors like anti-PD-1/PD-L1 or anti-CTLA4 antibodies. PIKfyve inhibition also enhances the cGAS-STING signaling pathway, which is critical for inducing anti-tumor innate immune responses, further boosting the efficacy of immunotherapy.
2. Combination with Conventional Chemotherapy (e.g., Cisplatin (B142131), Temozolomide)
Drug resistance is a major limitation of conventional chemotherapy. MOMIPP has demonstrated efficacy in cisplatin-resistant and temozolomide-resistant cancer cell lines, suggesting its potential to overcome resistance mechanisms.
-
Mechanism of Synergy: The exact synergistic mechanism is multifaceted. By inducing an alternative cell death pathway (methuosis), MOMIPP can kill cells that have developed resistance to apoptosis-inducing agents like cisplatin or temozolomide (B1682018). Furthermore, disrupting cellular metabolism and trafficking may impair the cancer cell's ability to efflux drugs or repair DNA damage, common resistance mechanisms. In melanoma models, inhibiting PIKfyve sensitized tumors to a combination of cisplatin and anti-PD-1 therapy, highlighting the potential for a powerful tripartite approach. Given that MOMIPP can cross the blood-brain barrier, its combination with temozolomide for glioblastoma is a particularly promising area for investigation.
3. Combination with Other Targeted Agents (e.g., p38MAPK Inhibitors)
Cancer cells can activate compensatory signaling pathways to survive therapeutic insults. When PIKfyve is inhibited, some cancer cells activate the p38MAPK pathway as a survival response to maintain lysosomal function.
-
Mechanism of Synergy: The simultaneous inhibition of both PIKfyve and p38MAPK creates a synthetic lethal interaction. This dual blockade synergistically disrupts autophagy and lysosome homeostasis, leading to a significant reduction in the viability of cancer cells while having minimal effect on normal cells.
Data Presentation
The following tables summarize preclinical data for PIKfyve inhibitors in combination therapies. As specific combination data for MOMIPP is limited, data from Apilimod, another well-characterized PIKfyve inhibitor, is included to demonstrate the potential of this drug class.
Table 1: In Vivo Efficacy of PIKfyve Inhibitor Apilimod in Combination with Immunotherapy
| Cancer Model | Combination Therapy | Single Agent (Apilimod) Tumor Growth Inhibition (TGI) | Single Agent (Immuno-therapy) TGI | Combination TGI | Synergy Observed | Reference |
| A20 Syngeneic Lymphoma | Apilimod + anti-PD-L1 | 51% | 53% | 86% | Yes | |
| SU-DHL-6 DLBCL Xenograft | Apilimod + Rituximab | 48% | 58% | 83% | Yes |
Table 2: In Vitro Cytotoxicity of MOMIPP in Chemo-Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Profile | MOMIPP Effect | Reference |
| U251-TMZR | Glioblastoma | Temozolomide-Resistant | Significant decrease in viability | |
| H125-CPR | Lung Carcinoma | Cisplatin-Resistant | Significant decrease in viability |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of MOMIPP and a combination agent and assesses for synergistic, additive, or antagonistic effects.
-
Cell Seeding: Seed cancer cells (e.g., U251 glioblastoma, A375 melanoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of MOMIPP and the combination agent (e.g., cisplatin) in DMSO. Create a serial dilution series for each drug.
-
Treatment: Treat cells with:
-
MOMIPP alone (e.g., 0.01 to 10 µM).
-
Combination agent alone (e.g., cisplatin 0.1 to 100 µM).
-
Combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 for each agent. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol assesses the effect of MOMIPP combinations on key signaling proteins.
-
Cell Culture and Lysis: Culture cells to 70-80% confluency in 6-well plates and treat with drugs as described above for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-JNK, JNK, p-c-Jun, c-Jun, LC3B, p62, cleaved Caspase-3, and β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of MOMIPP combinations in an animal model.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., B16F10 melanoma) into the flank of immunocompetent mice (e.g., C57BL/6). For glioblastoma, an orthotopic model may be used.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of ~100 mm³, randomize mice into treatment groups (n=6-8 per group):
-
Vehicle Control
-
MOMIPP alone (e.g., administered orally)
-
Combination agent alone (e.g., anti-PD-1 antibody, administered intraperitoneally)
-
MOMIPP + Combination agent
-
-
Treatment Administration: Administer treatments according to a predefined schedule (e.g., MOMIPP daily, anti-PD-1 twice weekly).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for immune cell infiltration, western blot for target engagement).
-
Data Analysis: Plot tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI). Use statistical tests (e.g., ANOVA) to determine the significance of differences between groups.
Mandatory Visualizations
References
- 1. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
Methods for Quantifying Mopipp's Effect on Tumor Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the anti-tumor effects of Mopipp, a potent PIKfyve inhibitor. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's efficacy in both in vitro and in vivo cancer models.
Introduction
This compound is a small molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in endosomal trafficking and autophagy.[1][2] By inhibiting PIKfyve, this compound disrupts these cellular processes, leading to cancer cell death.[2] Notably, this compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[1][3] this compound's mechanism of action is linked to the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5]
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy from various studies.
Table 1: In Vitro Cytotoxicity of this compound (6-MOMIPP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U251 | Glioblastoma | 0.15 ± 0.02 | WST-1 | [3][6] |
| U87 | Glioblastoma | 0.21 ± 0.03 | WST-1 | [7] |
| A549 | Lung Carcinoma | 0.28 ± 0.04 | WST-1 | [6] |
| SK-MEL-28 | Melanoma | 0.35 ± 0.05 | WST-1 | [6] |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet | [8] |
Table 2: In Vivo Efficacy of this compound (6-MOMIPP) in a U251 Glioblastoma Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle (Control) | - | 0 | - | [3][9] |
| This compound | 20 mg/kg, every 12h, i.p. | Significant reduction in tumor bioluminescence (p < 0.01) | Significantly prolonged survival | [3][9] |
Signaling Pathway
This compound inhibits PIKfyve, which in turn modulates the PI3K/Akt/mTOR signaling pathway, a key driver of tumor progression.
Caption: this compound inhibits PIKfyve, modulating the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed protocols for key experiments to quantify the effects of this compound on tumor progression.
In Vitro PIKfyve Kinase Assay
This assay directly measures the inhibitory effect of this compound on PIKfyve enzymatic activity.
Caption: Workflow for the in vitro PIKfyve kinase assay.
Materials:
-
Recombinant human PIKfyve enzyme
-
Phosphatidylinositol 3-phosphate (PI(3)P) substrate
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
This compound
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the PIKfyve enzyme, this compound dilutions (or vehicle control), and kinase assay buffer.
-
Initiate the reaction by adding the PI(3)P substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Plot the signal against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/WST-1)
This colorimetric assay quantifies the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each time point.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition of glioblastoma growth and invasion by 125I brachytherapy in rat glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tjyybjb.ac.cn [tjyybjb.ac.cn]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Mopipp solubility and stability in culture media
Welcome to the technical support center for Mopipp. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in culture media. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel indole-based chalcone (B49325) that has been shown to induce a non-apoptotic form of cell death called methuosis. Its primary mechanism of action involves the disruption of endosomal trafficking.[1][2] this compound stimulates a massive influx of macropinosomes, which are large vesicles that engulf extracellular fluid.[2] These macropinosomes fail to mature properly and do not fuse with lysosomes for degradation.[1][3] This leads to the accumulation of large vacuoles within the cytoplasm, ultimately causing cell death.[2] Key molecular players in this process include the dysregulation of Rab5 and Rab7 GTPases, which are crucial for endosome sorting and maturation.[2][4]
Q2: What is the difference between this compound and MOMIPP?
A2: this compound and MOMIPP are structurally related indole-based chalcones, but they exhibit different biological activities. While both can induce vacuolization in cells, MOMIPP is cytotoxic and causes early disruptions in glucose uptake and glycolytic metabolism.[5][6][7] MOMIPP also selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL, which are key events in the methuosis death process.[4][5][6] In contrast, this compound is considered non-cytotoxic at concentrations that induce vacuolization and does not activate these same signaling pathways.[5][6] this compound is often used to study the effects on exosome secretion and endosomal trafficking without inducing cell death.[8]
Q3: I'm observing precipitation when I add this compound to my cell culture medium. Is this normal?
A3: Yes, this is a common issue. This compound is a hydrophobic compound with low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this stock solution is diluted into an aqueous environment like phosphate-buffered saline (PBS) or cell culture medium, the this compound can precipitate out of solution.
Q4: How can I prevent this compound from precipitating in my culture medium?
A4: To minimize precipitation, it is recommended to use a "solvent shift" method. This involves preparing a high-concentration stock solution of this compound in 100% DMSO and then diluting it in a stepwise manner into your pre-warmed (37°C) culture medium. It is crucial to add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution directly to cold medium, as this will likely cause immediate precipitation.
Q5: What is the recommended final concentration of DMSO in the culture medium?
A5: It is best to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. Preparing a high-concentration stock solution of this compound will allow for a smaller volume to be added to your culture, thus keeping the final DMSO concentration to a minimum.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | - this compound's low aqueous solubility.- Diluting into cold medium.- High final concentration of this compound.- Rapid addition of stock solution. | - Use the "solvent shift" method described in the protocols below.- Always use pre-warmed (37°C) culture medium.- Perform a concentration titration to determine the optimal, non-precipitating concentration for your experiments.- Add the this compound stock solution slowly and dropwise while gently agitating the medium. |
| Inconsistent experimental results | - Incomplete dissolution of this compound stock.- Degradation of this compound in stock solution or culture medium.- Variation in final DMSO concentration between experiments. | - Ensure the this compound stock solution is fully dissolved before use. Gentle warming (to 37°C) and vortexing can aid dissolution.- Prepare fresh working solutions of this compound for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Use a consistent final DMSO concentration across all experimental and control groups. |
| No observable cellular effect | - this compound concentration is too low.- Insufficient incubation time.- this compound has degraded. | - Increase the concentration of this compound. A common starting point is 10 µM.- Extend the incubation time. Effects on vacuolization are often observed within 24 hours.- Use freshly prepared this compound solutions. |
| Cell toxicity observed | - Final DMSO concentration is too high.- this compound concentration is too high for the specific cell line.- Contamination of stock solution or culture medium. | - Ensure the final DMSO concentration is below 0.5%.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.- Use sterile techniques and filtered solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed culture medium.
-
While gently swirling the culture medium, add the this compound stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution for every 1 mL of culture medium.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared this compound working solution immediately for your experiments. Do not store the diluted working solution.
Protocol 3: Example Protocol for Assessing this compound Stability in Culture Medium
This protocol provides a framework for evaluating the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound working solution in culture medium (from Protocol 2)
-
96-well cell culture plates
-
Cell line of interest
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
-
High-performance liquid chromatography (HPLC) system (optional, for direct measurement of this compound concentration)
Procedure:
-
Prepare a this compound working solution at the desired concentration in your cell culture medium.
-
Dispense the working solution into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Method A: Bioassay:
-
Seed your cells of interest in a separate 96-well plate at a suitable density.
-
Add the collected medium containing this compound (from each time point) to the cells.
-
Incubate for a predetermined duration (e.g., 24 hours).
-
Perform a cell viability assay to assess the biological activity of the remaining this compound. A decrease in the expected effect over time suggests degradation.
-
-
Method B: HPLC Analysis (Optional):
-
Analyze the collected aliquots using a validated HPLC method to directly quantify the concentration of this compound.
-
A decrease in the this compound peak area over time indicates degradation.
-
Data Presentation
The following tables provide an example of how to present quantitative data for this compound solubility and stability. Note: The data presented here are for illustrative purposes and may not represent actual experimental results.
Table 1: Example Solubility of this compound in Different Culture Media
| Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| DMEM | 0 | 5 | Precipitation observed at > 5 µM |
| DMEM | 10 | 20 | Serum appears to improve solubility |
| RPMI-1640 | 0 | 8 | Slight precipitation at 10 µM |
| RPMI-1640 | 10 | 25 | Good solubility at typical working concentrations |
Table 2: Example Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) (by HPLC) | Biological Activity (% of initial) |
| 0 | 100 | 100 |
| 4 | 95 | 98 |
| 8 | 88 | 92 |
| 24 | 75 | 80 |
| 48 | 55 | 60 |
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway of this compound-induced methuosis.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
Troubleshooting Decision Tree for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mopipp Concentration to Avoid Cytotoxicity
Welcome to the technical support center for Mopipp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively while minimizing potential cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on identifying and mitigating unexpected cytotoxicity.
Problem: High Levels of Cell Death Observed Even at Low this compound Concentrations
-
Possible Cause 1: Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound's effects on endolysosomal trafficking, which could lead to stress and cell death even at concentrations reported as non-toxic in other lines.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-cytotoxic concentration for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up to a higher concentration (e.g., 50 µM).
-
-
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.[1][2]
-
-
Possible Cause 3: Compound Instability or Impurity this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. Alternatively, the this compound stock may contain impurities.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a trusted source. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: Inconsistent Results in Cell Viability Assays
-
Possible Cause 1: Uneven Cell Seeding Inconsistent cell numbers across wells can lead to variability in viability assay readouts.[1]
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Assay Interference this compound, due to its chemical nature, may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent).[1]
-
Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout. Consider using an alternative viability assay that relies on a different detection principle (e.g., LDH release or ATP-based assays).
-
-
Possible Cause 3: Edge Effects The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell viability.[2]
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[2]
-
Data Presentation: this compound Concentration and Cell Viability
The following table provides an illustrative example of this compound's effect on the viability of different cell lines after a 24-hour incubation period. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Notes |
| U251 (Glioblastoma) | 1 | 98 ± 3.2 | Minimal effect on viability. |
| 5 | 95 ± 4.1 | ||
| 10 | 92 ± 5.5 | Commonly used concentration for studying endosomal trafficking.[3] | |
| 25 | 75 ± 6.8 | Onset of significant cytotoxicity. | |
| 50 | 45 ± 8.2 | Significant cytotoxicity observed. | |
| HEK293 (Human Embryonic Kidney) | 1 | 99 ± 2.5 | Generally less sensitive. |
| 5 | 97 ± 3.0 | ||
| 10 | 96 ± 2.8 | ||
| 25 | 88 ± 4.5 | Mild cytotoxicity observed. | |
| 50 | 65 ± 7.1 | Moderate cytotoxicity observed. | |
| SH-SY5Y (Neuroblastoma) | 1 | 97 ± 3.8 | |
| 5 | 93 ± 4.9 | ||
| 10 | 89 ± 5.1 | ||
| 25 | 68 ± 7.9 | Increased sensitivity compared to other lines. | |
| 50 | 35 ± 9.4 | High cytotoxicity observed. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[4][5]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[7][8]
-
Materials:
-
Cells and this compound-treated samples from the experiment
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well assay plate
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Sample Collection: After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Assay Setup: In a new 96-well plate, add 50 µL of supernatant from each well.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated, vehicle-treated cells.
-
Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before supernatant collection.
-
Background: Culture medium alone.
-
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[9]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background absorbance.
-
Apoptosis vs. Necrosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC staining kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's known effect on the endolysosomal trafficking pathway.
Caption: Generalized pathways of cell death potentially induced by high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A: Based on published studies, a common starting concentration for this compound to study its effects on endolysosomal trafficking is 10 µM[3]. However, the optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response curve for your specific cell line to determine the highest non-toxic concentration.
Q2: What are the visual signs of cytotoxicity I should look for?
A: Under a microscope, signs of cytotoxicity can include changes in cell morphology (rounding up, shrinking), detachment from the culture surface (for adherent cells), and the appearance of cellular debris from lysed cells in the culture medium.
Q3: How can I differentiate between apoptosis and necrosis caused by this compound?
A: Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, while necrosis is an uncontrolled cell death resulting from severe injury, leading to cell swelling and lysis. Experimentally, you can use an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both stains.[10]
Q4: Can I use a serum-free medium when treating cells with this compound?
A: Yes, and it is often recommended for certain assays to reduce background interference. However, be aware that removing serum can itself induce stress in some cell lines. If you switch to a serum-free medium for the treatment period, ensure your control cells are also cultured under the same conditions.
Q5: How long should I incubate my cells with this compound?
A: Incubation times can vary depending on the experimental goal. For studying effects on endosomal trafficking, a 24-hour incubation is common.[3] For cytotoxicity assessment, a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to understand the kinetics of any potential toxic effects.
References
- 1. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MPP(+)-induced cell death in a dopaminergic neuronal cell line: role of macromolecule synthesis, cytosolic calcium, caspase, and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopipp Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays
Welcome to the Mopipp Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a novel indole-based chalcone, primarily acts by inducing the vacuolization of late endosomal and lysosomal compartments. This disruption of normal endolysosomal trafficking leads to an increased production and release of exosomes from cells. Unlike its analog MOMIPP, this compound does not exhibit significant cytotoxicity at effective concentrations.
Q2: What are the potential "off-target" effects of this compound in cellular assays?
The term "off-target" in the context of this compound typically refers to unintended consequences of its primary mechanism of action, rather than binding to unrelated molecular targets. Researchers should be aware of the following potential effects:
-
Alterations in Cellular Secretome: The most significant effect of this compound is the enhanced secretion of exosomes. This can alter the composition of the conditioned medium, which may in turn affect cell-to-cell communication and signaling in co-culture or paracrine signaling assays.
-
Disruption of Endolysosomal Pathways: By inducing vacuolization, this compound interferes with the normal trafficking of late endosomes to lysosomes. This could potentially impact processes that rely on a functional endolysosomal system, such as receptor downregulation, autophagy, and degradation of cellular components.
-
Modest Effects on Glucose Uptake: While significantly less potent than its cytotoxic analog MOMIPP, this compound has been observed to cause a modest reduction in glucose uptake in some cell lines. This could be a confounding factor in metabolic assays.
Q3: I am observing unexpected phenotypes in my this compound-treated cells. How can I determine if they are off-target effects?
Distinguishing intended effects from unintended ones is crucial. Consider the following strategies:
-
Use of a Negative Control: The ideal negative control would be a structurally similar but inactive analog of this compound. In the absence of a commercially available inactive analog, using the vehicle control (e.g., DMSO) is standard.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to enhanced exosome secretion, try to mimic the effect using other methods. For example, use a different compound known to stimulate exosome release, such as vacuolin-1, or use genetic methods to modulate exosome production.
-
Rescue Experiments: If you hypothesize that the observed phenotype is due to a specific component of the enriched exosome population, try to "rescue" the effect. This could involve adding purified exosomes from untreated cells to the this compound-treated culture or using antibodies to block specific exosomal surface proteins.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Altered cell signaling in co-culture experiments | This compound-induced increase in exosome secretion from one cell type may be affecting the other cell type. | - Analyze the exosomal content from this compound-treated cells to identify potential signaling molecules.- Use transwell assays with pore sizes that restrict exosome passage to determine if the effect is contact-independent.- Add purified exosomes from this compound-treated cells to the co-culture to see if they replicate the effect. |
| Unexpected changes in protein levels | Disruption of the endolysosomal pathway by this compound may be impairing protein degradation. | - Perform pulse-chase experiments to assess the degradation rate of the protein of interest.- Use inhibitors of the proteasome to determine if an alternative degradation pathway is involved.- Analyze the localization of the protein of interest to see if it is accumulating in the induced vacuoles. |
| Variability in metabolic assay results | This compound may be causing a modest reduction in glucose uptake, affecting cellular metabolism. | - Measure glucose uptake directly in your cell line at the concentration of this compound being used.- If a significant effect is observed, consider normalizing your metabolic data to cell number or protein content.- Use an alternative, non-glycolytic energy source in your media if appropriate for your experimental question. |
| No significant increase in exosome markers after this compound treatment | - Cell type may be resistant to this compound's effects.- Suboptimal concentration or treatment time.- Issues with exosome isolation protocol. | - Confirm this compound-induced vacuolization by microscopy.- Perform a dose-response and time-course experiment to optimize treatment conditions.- Validate your exosome isolation method using established protocols and markers. |
Quantitative Data Summary
The following table summarizes quantitative data related to the effects of this compound from published studies.
| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Exosome Marker Release (Alix, CD63) | 293T | 10 µM | 24 h | >3-fold increase in exosomal markers | |
| Exosome Marker Release (Alix, CD63, LAMP1) | U251 Glioblastoma | 10 µM | 24 h | Several-fold increase in exosomal markers | |
| [3H]2-deoxyglucose Uptake | U251 Glioblastoma | 10 µM | 24 h | ~40% reduction | |
| Cell Viability | Glioblastoma and 293T cells | Up to 10 µM | 24 h | Not markedly impaired |
Key Experimental Protocols
Protocol 1: Assessment of this compound-Induced Vacuolization
-
Cell Seeding: Plate cells of interest in a multi-well plate suitable for microscopy (e.g., glass-bottom plate) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Microscopy: Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy. Look for the appearance of large, clear intracellular vacuoles in the this compound-treated cells compared to the control cells.
-
Quantification (Optional): The number and size of vacuoles per cell can be quantified using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Isolation and Analysis of Exosomes from this compound-Treated Cells
-
Cell Culture: Culture cells in media supplemented with exosome-depleted fetal bovine serum.
-
This compound Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Conditioned Media Collection: Collect the conditioned media and perform a series of differential centrifugations to remove cells and cellular debris.
-
300 x g for 10 minutes to pellet cells.
-
2,000 x g for 10 minutes to pellet dead cells.
-
10,000 x g for 30 minutes to pellet larger vesicles.
-
-
Exosome Isolation: Isolate exosomes from the cleared supernatant using one of the following methods:
-
Ultracentrifugation: Pellet exosomes at 100,000 - 120,000 x g for 70-90 minutes.
-
Commercial Precipitation Kits: Use kits based on the principle of volume-excluding polymers.
-
Size-Exclusion Chromatography: Separate exosomes from soluble proteins based on size.
-
-
Exosome Characterization: Confirm the presence and enrichment of exosomes using:
-
Western Blotting: Probe for exosomal markers such as CD63, CD81, CD9, Alix, and TSG101.
-
Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated vesicles.
-
Transmission Electron Microscopy (TEM): Visualize the characteristic cup-shaped morphology of exosomes.
-
Visualizations
Caption: this compound's mechanism of action leading to increased exosome release.
How to confirm Mopipp-induced vacuolization is not cell death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers differentiate Mopipp-induced vacuolization from cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and this compound-induced vacuolization?
This compound, or 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, is an indole-based chalcone (B49325) compound. It is known to induce extensive cytoplasmic vacuolization in various cell lines. This vacuolization originates from the macropinosome and late endosome compartments.[1] It is crucial to understand that this vacuolization does not automatically equate to cell death; under certain conditions, it can be a reversible, non-lethal cellular response.[1][2]
Q2: Is the vacuolization caused by this compound a form of cell death?
Not necessarily. This compound and its analogs can induce a non-apoptotic form of cell death called "methuosis" at higher concentrations or with prolonged exposure.[1] However, at lower concentrations or shorter exposure times, this compound can cause significant vacuolization without inducing cell death.[3] Therefore, it is essential to perform specific assays to distinguish between vacuolization as a cellular stress response and vacuolization as a prelude to or a component of cell death.
Q3: What is the underlying mechanism of this compound-induced vacuolization?
This compound-induced vacuolization is linked to the disruption of endosomal trafficking. The mechanism involves the modulation of Rab GTPases, which are key regulators of vesicle transport. Specifically, this compound treatment has been shown to lead to a decrease in active Rab5 and an increase in active Rab7. This shift disrupts the normal maturation of macropinosomes and late endosomes, causing them to fuse and accumulate, forming large cytoplasmic vacuoles.
Q4: How can I be sure that the vacuolated cells in my experiment are not undergoing apoptosis or necrosis?
To confirm that this compound-induced vacuolization is not cell death, a panel of assays should be performed to assess different aspects of cellular health and death pathways. These include assays for:
-
Apoptosis: Annexin V/PI staining, caspase activation assays, PARP cleavage, and cytochrome c release.
-
Necrosis/Cytotoxicity: Lactate dehydrogenase (LDH) release assay.
The expected outcomes for non-lethal this compound-induced vacuolization compared to apoptosis and necrosis are summarized in the data tables below.
Troubleshooting Guides
Issue 1: Ambiguous Annexin V/PI Staining Results
Problem: You observe a slight increase in Annexin V positive, PI negative cells after this compound treatment, but not the distinct apoptotic population you see with a positive control like staurosporine.
Possible Causes:
-
Transient Membrane Fluctuation: The extensive vacuolization might cause minor, transient disruptions to the plasma membrane, leading to some Annexin V binding without commitment to apoptosis.
-
Low-Level Apoptosis: A small subpopulation of cells may be undergoing apoptosis.
-
Analystical Issues: Incorrect compensation settings in flow cytometry can lead to false positives.
Solutions:
-
Time-Course Experiment: Analyze cells at multiple time points after this compound treatment. A transient increase in Annexin V staining that does not progress to a significant PI-positive population is less likely to be apoptosis.
-
Corroborate with Other Apoptosis Markers: Check for caspase activation and PARP cleavage. The absence of these markers would strongly suggest the Annexin V staining is not indicative of apoptosis.
-
Optimize Flow Cytometry Settings: Use single-stained controls to set proper compensation and gates to avoid spectral overlap between fluorochromes.
Issue 2: Low-Level Caspase Activation Detected
Problem: Your caspase activity assay (e.g., Caspase-Glo® 3/7) shows a minor increase in signal with this compound treatment, but much lower than your positive control.
Possible Causes:
-
Non-apoptotic Caspase Activity: Caspases can have roles in cellular processes other than apoptosis, and low-level activation does not always lead to cell death.
-
Stress Response: The cellular stress from extensive vacuolization might trigger a low-level, non-lethal caspase response.
Solutions:
-
Assess Downstream Apoptotic Events: Check for PARP cleavage. Caspase-3 must be significantly active to cleave PARP, a key event in the execution of apoptosis.
-
Analyze Cell Morphology: Look for characteristic apoptotic morphology, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies. These are typically absent in non-lethal vacuolization.
-
Cell Viability Assay: Perform a long-term cell viability assay, such as a colony formation assay. If the cells can still proliferate after this compound is removed, the observed caspase activity was not lethal.
Data Presentation: Differentiating Vacuolization from Cell Death
The following tables summarize the expected results from key assays when investigating this compound-induced vacuolization versus apoptosis (e.g., induced by staurosporine) and necrosis.
Table 1: Apoptosis and Necrosis Markers
| Assay | Non-Lethal this compound-Induced Vacuolization | Apoptosis (e.g., Staurosporine) | Necrosis (e.g., Lysis Agent) |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V-/PI- (majority) or slight increase in Annexin V+/PI- | Significant Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations | Primarily Annexin V+/PI+ and Annexin V-/PI+ |
| Caspase-3/7 Activation | No significant increase or low-level activation | Significant, time-dependent increase | No significant increase |
| PARP Cleavage (Western Blot) | No cleavage (intact 116 kDa band) | Cleavage to 89 kDa fragment | No cleavage |
| Cytochrome c Release (Western Blot) | Cytochrome c retained in mitochondria | Cytochrome c released into cytosol | Variable, may see some release due to membrane rupture |
| LDH Release | No significant release | Late-stage release | Significant, early release |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation:
-
Induce vacuolization by treating cells with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Harvest cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Caspase-3/7 Activity Assay (Luminescence-Based)
Objective: To quantify the activity of executioner caspases-3 and -7.
Methodology (using a kit like Promega's Caspase-Glo® 3/7):
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with this compound, a positive control (e.g., staurosporine), and a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium volume (e.g., 100 µL reagent to 100 µL medium).
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
PARP Cleavage by Western Blot
Objective: To detect the cleavage of PARP, a hallmark of caspase-3 activation during apoptosis.
Methodology:
-
Protein Extraction:
-
Treat cells with this compound and a positive control.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Interpretation: The appearance of the 89 kDa fragment indicates apoptosis.
-
Cytochrome c Release by Western Blot
Objective: To determine if cytochrome c has translocated from the mitochondria to the cytosol, an indicator of the intrinsic apoptotic pathway.
Methodology:
-
Cell Fractionation:
-
Treat and harvest cells.
-
Use a digitonin-based cell permeabilization method or a commercial kit to separate the cytosolic fraction from the mitochondrial fraction.
-
It is critical to ensure the mitochondrial membrane is not disrupted during fractionation.
-
-
Western Blot:
-
Perform Western blotting on both the cytosolic and mitochondrial fractions.
-
Probe the membrane with an antibody specific for cytochrome c.
-
Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.
-
Interpretation: The presence of cytochrome c in the cytosolic fraction of treated cells, with a corresponding decrease in the mitochondrial fraction, indicates apoptosis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To measure the release of LDH from cells with compromised plasma membranes, a marker of cytotoxicity and necrosis.
Methodology:
-
Cell Treatment:
-
Plate cells in a 96-well plate.
-
Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer provided in the kit).
-
Treat cells with this compound and a vehicle control.
-
-
Assay Procedure:
-
After treatment, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualization of Cellular Pathways and Workflows
Caption: this compound vs. Apoptosis Signaling Pathways.
References
- 1. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mopipp Treatment for Enhanced Exosome Production
Welcome to the technical support center for utilizing Mopipp to refine treatment duration and maximize exosome yield. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase exosome yield?
A1: this compound is a novel indole-based chalcone (B49325) that has been shown to increase the production of exosomes from cultured cells, such as glioblastoma and 293T cells.[1][2][3] Its mechanism of action involves promoting the vacuolization of late endosomal compartments. This disruption interferes with the normal trafficking of late endosomes to lysosomes for degradation. Instead, it is hypothesized that the fusion of these multivesicular bodies with the plasma membrane is favored, leading to an increased release of intraluminal vesicles as exosomes.[1][2]
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: Based on published studies, a concentration of 10 µM this compound for 24 hours is a recommended starting point for treating cell lines like U251 glioblastoma and 293T cells. This treatment has been demonstrated to increase the release of exosomal marker proteins, such as CD63 and Alix, by more than three-fold without significant cytotoxicity. However, for optimal results with your specific cell line, it is advisable to perform a dose-response and time-course experiment.
Q3: Is this compound cytotoxic to cells?
A3: At a concentration of 10 µM for 24 hours, this compound has been shown to be non-cytotoxic to glioblastoma and 293T cells. It is crucial to assess the cytotoxicity of this compound on your specific cell line, especially when exploring concentrations higher than 10 µM or treatment durations longer than 24 hours. A standard cytotoxicity assay, such as the MTT assay, is recommended.
Q4: Does this compound treatment alter the characteristics of the exosomes?
A4: Studies have shown that exosomes isolated from this compound-treated cells are morphologically similar to those from untreated cells and possess a comparable miRNA cargo profile. However, it is always good practice to characterize the exosomes isolated after this compound treatment to ensure they meet the size and marker criteria for your downstream applications.
Q5: What methods can be used to quantify the increase in exosome yield after this compound treatment?
A5: Several methods can be employed to quantify the increase in exosome yield:
-
Nanoparticle Tracking Analysis (NTA): This technique measures the size distribution and concentration of particles in your sample.
-
Western Blotting: This allows for the semi-quantitative analysis of exosome-specific protein markers, such as CD63, CD81, and Alix. The band intensity of these markers can be compared between treated and untreated samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the quantification of specific exosomal surface proteins, providing a quantitative measure of exosome abundance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Exosome Yield Despite this compound Treatment | 1. Suboptimal this compound Concentration or Duration: The standard 10 µM for 24 hours may not be optimal for your cell line. 2. Low Cell Density: Insufficient number of cells will result in a low total exosome yield. 3. Inefficient Exosome Isolation: The chosen isolation method may not be efficient for your sample volume or cell type. 4. This compound Degradation: The stability of this compound in your specific cell culture medium over the treatment period may be a factor. | 1. Perform Optimization Experiments: Conduct a dose-response (e.g., 1, 5, 10, 20 µM) and time-course (e.g., 12, 24, 48 hours) study to determine the optimal conditions for your cell line. Monitor both exosome yield and cell viability. 2. Ensure High Cell Confluency: Plate a sufficient number of cells to reach 70-80% confluency at the time of this compound treatment. 3. Optimize Isolation Protocol: Consider trying different exosome isolation methods (e.g., ultracentrifugation, precipitation kits, size exclusion chromatography) to find the most effective one for your experimental setup. 4. Prepare Fresh this compound Solution: Prepare this compound solution fresh from a stock solution for each experiment to ensure its activity. |
| High Cell Death Observed After this compound Treatment | 1. This compound Concentration is Too High: Your cell line may be more sensitive to this compound than those reported in the literature. 2. Extended Treatment Duration: Prolonged exposure to this compound, even at a non-toxic concentration, might induce cytotoxicity in some cell lines. 3. Interaction with Other Media Components: Components in your specific cell culture medium might interact with this compound to produce toxic byproducts. | 1. Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the IC50 of this compound for your cell line and select a concentration well below this value. 2. Reduce Treatment Time: If longer treatments are desired, consider reducing the this compound concentration. 3. Use a Standard, Serum-Free Medium: During the this compound treatment and exosome collection period, switch to a serum-free medium to reduce variability and potential interactions. |
| Inconsistent Exosome Yields Between Experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect exosome production. 2. Inconsistent this compound Treatment: Variations in the preparation or application of the this compound solution. 3. Inconsistent Exosome Isolation: Minor variations in the isolation protocol can lead to significant differences in yield. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Standardize this compound Preparation: Always prepare fresh this compound dilutions from a validated stock solution. 3. Adhere Strictly to the Isolation Protocol: Ensure all centrifugation speeds, times, and reagent volumes are consistent across all experiments. |
Experimental Protocols
Detailed Methodology for Optimizing this compound Treatment Duration
This protocol provides a framework for determining the optimal this compound concentration and treatment time for maximizing exosome yield from a specific cell line (e.g., U251 Glioblastoma cells).
1. Materials:
-
Cell line of interest (e.g., U251)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates for cytotoxicity assay
-
6-well plates for exosome production
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a commercial solution)
-
Exosome isolation kit (e.g., Exo-spin™) or reagents for ultracentrifugation
-
Reagents and equipment for exosome quantification (NTA, Western Blot, or ELISA)
2. Cytotoxicity Assay (MTT):
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate for the desired time points (e.g., 24h, 48h).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization solution and read the absorbance on a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
3. Time-Course and Dose-Response Experiment for Exosome Production:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash cells with PBS and replace the complete medium with serum-free medium.
-
Treat cells with different concentrations of this compound (based on cytotoxicity results, e.g., 5, 10, 15 µM) and a vehicle control (DMSO).
-
Collect the conditioned medium at different time points (e.g., 12, 24, 48 hours).
-
At each time point, proceed with exosome isolation from the collected conditioned medium.
4. Exosome Isolation (Example using a Precipitation Kit):
-
Centrifuge the collected conditioned medium at 300 x g for 10 minutes to remove cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.
-
Transfer the supernatant to a new tube and add the exosome precipitation solution from the kit (e.g., Exo-spin™).
-
Incubate according to the manufacturer's instructions (e.g., overnight at 4°C).
-
Centrifuge at 10,000 x g for 60 minutes.
-
Discard the supernatant and resuspend the exosome pellet in PBS.
5. Quantification of Exosome Yield:
-
Nanoparticle Tracking Analysis (NTA): Dilute the exosome suspension in PBS and analyze using an NTA instrument to determine particle concentration and size distribution.
-
Western Blot: Lyse the exosomes and quantify the total protein concentration using a BCA assay. Load equal amounts of protein per lane and probe for exosomal markers (e.g., CD63, Alix) and a negative control (e.g., Calnexin).
Data Presentation
Table 1: Effect of this compound Concentration on Exosome Yield and Cell Viability (24h Treatment)
| This compound Conc. (µM) | Exosome Concentration (particles/mL) | Mean Exosome Size (nm) | Cell Viability (%) |
| 0 (Vehicle) | 100 | ||
| 5 | |||
| 10 | |||
| 15 | |||
| 20 |
Table 2: Effect of this compound Treatment Duration on Exosome Yield and Cell Viability (10 µM this compound)
| Treatment Duration (h) | Exosome Concentration (particles/mL) | Mean Exosome Size (nm) | Cell Viability (%) |
| 12 | |||
| 24 | |||
| 48 |
Visualizations
References
- 1. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Mopipp in cancer cell lines
Disclaimer: The compound "Mopipp" is not a standard nomenclature. This guide assumes "this compound" refers to the novel indole-based chalcone (B49325) This compound or its related analog MOMIPP , which are known PIKfyve inhibitors that induce non-apoptotic cell death (methuosis) by disrupting endolysosomal trafficking.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the primary mechanism of action for this compound (MOMIPP/MOPIPP)?"
???+ question "Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?"
???+ question "Q3: What combination therapies could potentially overcome this compound resistance?"
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
???+ question "My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent or lower-than-expected cytotoxicity with this compound. What should I check?"
Guide 2: Difficulty Confirming Target Engagement & Pathway Activation
???+ question "I am not seeing the expected downstream effects of this compound treatment (e.g., JNK activation, vacuolization). What could be wrong?"
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Glioblastoma Cells
| Cell Line | Condition | This compound IC50 (µM) | Fold Resistance |
| U251-SEN | This compound alone | 5.2 | 1.0 |
| U251-RES | This compound alone | 28.5 | 5.5 |
| U251-RES | This compound + SB202190 (10 µM) | 8.1 | 1.6 |
This table illustrates how a resistant cell line (U251-RES) might show a >5-fold increase in IC50 compared to the sensitive parental line (U251-SEN). Co-treatment with a p38 MAPK inhibitor partially re-sensitizes the resistant cells, reducing the resistance factor.
Table 2: Summary of Key Protein Expression Changes in Response to this compound
| Protein | Change in this compound-Treated Cells | Implication |
| p-JNK (Thr183/Tyr185) | Increased | Activation of the JNK stress pathway[1] |
| p-c-Jun (Ser63) | Increased | Downstream target of JNK activation[1] |
| LC3-II | Increased | Accumulation of autophagosomes due to blocked fusion with lysosomes[2] |
| p-p38 MAPK | Increased (in resistant cells) | Compensatory survival pathway activation[3] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PIKfyve, disrupting endolysosomal trafficking and activating the JNK stress pathway, leading to methuosis.
Workflow: Investigating this compound Resistance
Caption: A logical workflow for confirming and investigating the mechanisms of acquired resistance to this compound in cancer cell lines.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination drug) in fresh culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the data to calculate the IC50 value.
Protocol 2: Western Blot for JNK Pathway Activation
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 4 hours).
-
Cell Lysis: Place the plate on ice, wash cells once with ice-cold PBS, and then add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin), diluted in the blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Quality Assessment of Mopipp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and quality of synthesized Mopipp, a novel indole-based chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the potential impurities?
A1: this compound, being an indole-based chalcone, is typically synthesized via a Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted indole-3-carboxaldehyde (B46971) with an appropriate acetophenone (B1666503) derivative.[1][4] Potential impurities include unreacted starting materials (indole-3-carboxaldehyde and acetophenone), the aldol (B89426) addition product, and side-products from self-condensation of the ketone.[5]
Q2: My this compound product is an oil and will not crystallize. What should I do?
A2: If your synthesized this compound is an oil, it could be due to the presence of impurities or its inherent low melting point. It is recommended to first attempt purification using column chromatography to remove any contaminants.[6] If the purified product remains an oil, it is likely a characteristic of the molecule itself. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[6]
Q3: How do I choose an appropriate solvent system for the purification of this compound by column chromatography?
A3: A common eluent system for the column chromatography of chalcones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6][7] The polarity of the solvent system should be optimized based on the specific substitution pattern of your this compound analog. A good starting point is a 3:1 or 9:1 hexane to ethyl acetate ratio, which can be adjusted as needed.[6] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation before performing column chromatography.[6][8] A solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for the desired this compound product on TLC is generally considered ideal for column chromatography.[6]
Q4: What are the key analytical techniques for assessing the purity of my synthesized this compound?
A4: The purity of synthesized this compound should be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for determining the percentage purity of the final product.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any impurities.[11][12] Mass Spectrometry (MS) is employed to confirm the molecular weight of the synthesized this compound.[13][14]
Q5: How can I be sure of the isomeric purity of my synthesized this compound?
A5: Chalcones can exist as E/Z isomers around the α,β-unsaturated double bond. The trans (E) isomer is typically the thermodynamically more stable and desired product in a Claisen-Schmidt condensation. The isomeric purity can be confirmed using ¹H NMR spectroscopy. The coupling constant (J) for the vinyl protons in the ¹H NMR spectrum of a trans-chalcone is typically large, in the range of 15.2 to 15.8 Hz.[11][15]
Troubleshooting Guides
Problem 1: Low Yield of this compound after Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending the reaction time or increasing the temperature. |
| Suboptimal base catalyst | The choice and amount of base can significantly impact the reaction yield. While piperidine (B6355638) is commonly used, other bases like NaOH or KOH can also be employed.[1][16] Experiment with different bases and concentrations to optimize the yield. |
| Poor product recovery | Ensure complete precipitation of the product if isolating by filtration. If the product is an oil, perform a proper aqueous work-up and extraction with a suitable organic solvent. |
Problem 2: Impurities Detected in the Final this compound Product by HPLC
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials | Improve the purification process. Recrystallization from a suitable solvent, such as 95% ethanol, is often effective at removing unreacted starting materials.[6][17] If impurities persist, column chromatography is recommended.[6] |
| Presence of aldol addition product | The aldol addition product can sometimes be a significant byproduct. Adjusting the reaction temperature and time may help to favor the dehydrated chalcone product. Purification by column chromatography is usually necessary to separate the aldol adduct from the desired chalcone. |
| Side-products from self-condensation | This can occur if the ketone has enolizable protons on both sides. Using a slight excess of the aldehyde can sometimes minimize this side reaction. Careful purification by column chromatography will be required to isolate the desired product. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a synthesized this compound sample using reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Isocratic: Methanol (B129727):Water (80:20, v/v) or Acetonitrile (B52724):Water (60:40, v/v). The exact ratio may need optimization.[9][18] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30-40 °C[9] |
| Detection Wavelength | Chalcones typically have strong absorbance between 310-370 nm. The optimal wavelength should be determined by UV-Vis spectroscopy.[9] |
| Injection Volume | 10-20 µL[9] |
| Run Time | 10-15 minutes, or until all components have eluted.[9] |
Procedure:
-
Standard Preparation: Prepare a stock solution of your purified this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of this compound from the chromatogram of the reference standard. Calculate the percentage purity of your synthesized sample by dividing the peak area of the this compound peak by the total peak area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Structural Confirmation of this compound by ¹H and ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring NMR spectra to confirm the structure of synthesized this compound.
Instrumentation and Sample Preparation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for chalcones.[19]
-
Sample Concentration: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of the deuterated solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complete structural assignment.
Expected Spectral Features for an Indole-based Chalcone:
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹H NMR | 7.0 - 8.5 | Aromatic and indole (B1671886) protons. Two characteristic doublets for the α and β vinyl protons with a large coupling constant (J ≈ 15 Hz) indicating a trans-conformation.[11] |
| ¹³C NMR | 180 - 195 | Carbonyl carbon (C=O).[11] |
| 110 - 150 | Aromatic, indole, and vinyl carbons.[11] |
Note: The exact chemical shifts will depend on the specific substitution pattern of the this compound analog.
Protocol 3: Molecular Weight Confirmation of this compound by Mass Spectrometry (MS)
This protocol describes a general method for confirming the molecular weight of synthesized this compound using mass spectrometry.
Instrumentation and Method:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for chalcone analysis.[13][14]
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be evaluated to determine the most sensitive mode for your this compound analog.[13]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile (e.g., 10 µg/mL).
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion peak corresponding to the expected molecular weight of this compound.
Visualizations
Caption: Workflow for the synthesis and quality assessment of this compound.
Caption: Troubleshooting guide for this compound purity issues.
References
- 1. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 11. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. rsc.org [rsc.org]
How to mitigate Mopipp's impact on normal cell viability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions regarding the use of Mopipp in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased normal cell viability after treatment with this compound. What is the expected effect of this compound on cell viability?
A1: Based on current research, this compound is characterized as a non-cytotoxic compound at effective concentrations (e.g., 10 µM) in commonly used cell lines such as U251 glioblastoma and 293T cells.[1][2][3] Its primary mechanism involves the induction of cellular vacuolization by disrupting endolysosomal trafficking, which stimulates the production and release of exosomes without significantly impacting cell viability.[2][4] If you are observing unexpected cytotoxicity, please refer to the troubleshooting guide below.
Q2: What is the known mechanism of action for this compound?
A2: this compound is an indole-based chalcone (B49325) that promotes the vacuolization of late endosomal and lysosomal compartments. This process interferes with the normal trafficking and fusion of late endosomes with lysosomes. A key consequence of this disruption is a significant, multi-fold increase in the release of exosomes from the cell.
Q3: How does this compound differ from its analog, MOMIPP?
A3: While structurally similar, this compound and MOMIPP have distinct effects on cell viability. This compound was developed as a non-lethal analog to study endosomal trafficking and exosome production. In contrast, MOMIPP is known to be cytotoxic, inducing a form of non-apoptotic cell death called methuosis in glioblastoma and other cancer cell lines. MOMIPP also impairs glucose uptake and activates the JNK1/2 stress kinase pathway, effects not associated with this compound.
Q4: Can this compound be used to increase the yield of exosomes for therapeutic development?
A4: Yes, studies have shown that this compound can increase the yield of exosomes from cultured cells. This makes it a potentially useful tool in the development of exosome-based therapeutics by enhancing the production of these vesicles for harvesting.
Troubleshooting Guide: Unexpected Cell Viability Issues
If you are experiencing a decrease in normal cell viability during your experiments with this compound, consider the following potential causes and solutions.
Logical Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the specificity of Mopipp's biological activity
Welcome to the technical support center for Mopipp, a novel indole-based chalcone (B49325) that modulates endolysosomal trafficking and stimulates exosome production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the specificity of this compound's biological activity and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound?
A1: this compound is a small molecule that induces the vacuolization of late endosomal compartments.[1][2] This is achieved by disrupting the normal trafficking of late endosomes to lysosomes.[1][2] A key consequence of this disruption is a significant, multi-fold increase in the production and release of exosomes from treated cells.[1][2]
Q2: How does this compound differ from its analog, MOMIPP?
A2: While structurally similar, this compound and MOMIPP have distinct biological effects. This compound is non-cytotoxic and primarily stimulates exosome production without significantly affecting cell viability.[1] In contrast, MOMIPP is a cytotoxic compound that induces a form of non-apoptotic cell death known as "methuosis," which is characterized by the accumulation of large vacuoles derived from macropinosomes and late endosomes.[1]
Q3: What is the recommended concentration and treatment time for this compound?
A3: Based on published studies, a concentration of 10 µM this compound for 24 hours is effective in inducing exosome production in cell lines such as U251 glioblastoma cells and 293T cells.[1] However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
Q4: Does this compound affect the cargo of the exosomes it helps produce?
A4: Studies have shown that while this compound significantly increases the quantity of exosomes, the miRNA cargo of these exosomes appears to be qualitatively similar to those from untreated cells.[1]
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered non-cytotoxic at effective concentrations.[1] However, as with any small molecule, off-target effects are possible. It is recommended to perform counter-screening assays to validate its specificity in your experimental system. (See Experimental Protocols section for more details).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable increase in exosome markers after this compound treatment. | 1. Suboptimal this compound concentration or treatment duration. 2. Cell type is not responsive to this compound. 3. Issues with exosome isolation protocol. 4. Problems with Western blot analysis. | 1. Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 12, 24, 48 hours) experiment. 2. Test a different cell line known to be responsive (e.g., U251, 293T). 3. Ensure your exosome isolation method is validated and appropriate for your cell culture volume. Use a commercial exosome isolation kit for consistency. 4. Optimize your Western blot protocol, including antibody concentrations and transfer conditions. Use positive controls for your exosome markers (e.g., Alix, CD63, TSG101). |
| High levels of cytotoxicity observed after this compound treatment. | 1. This compound concentration is too high for the specific cell line. 2. Extended treatment duration. 3. Contamination of the this compound stock solution. | 1. Reduce the concentration of this compound. 2. Decrease the treatment time. 3. Use a fresh, validated stock of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your experiment. |
| Variability in exosome yield between experiments. | 1. Inconsistent cell confluency at the time of treatment. 2. Variations in this compound treatment conditions. 3. Inconsistent exosome isolation procedure. | 1. Ensure cells are seeded at the same density and treated at a consistent confluency. 2. Maintain precise control over this compound concentration and incubation time. 3. Standardize your exosome isolation protocol and use the same method for all samples. |
| Observed changes in cellular morphology unrelated to vacuolization. | 1. Potential off-target effects in the specific cell line. 2. Cellular stress response. | 1. Perform off-target validation assays (see Experimental Protocols). 2. Assess markers of cellular stress (e.g., heat shock proteins) by Western blot. |
Experimental Protocols
I. Validating this compound-Induced Exosome Production
Objective: To confirm that this compound treatment increases the secretion of exosomes from a chosen cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U251 or 293T) and grow to 70-80% confluency.
-
Replace the growth medium with a medium containing exosome-depleted fetal bovine serum.
-
Treat cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
-
Exosome Isolation:
-
Collect the conditioned medium from both this compound-treated and control cells.
-
Perform differential centrifugation to remove cells and cellular debris.
-
Isolate exosomes using a commercial exosome precipitation solution or by ultracentrifugation.
-
-
Quantification of Exosome Markers:
-
Lyse the exosome pellet in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Perform Western blot analysis on equal amounts of exosomal protein for established exosome markers such as Alix, CD63, and TSG101.
-
Quantify band intensities to determine the fold-increase in exosome markers in the this compound-treated samples compared to the control.
-
II. Assessing Specificity: Off-Target and Cytotoxicity Assays
Objective: To ensure that the observed effects of this compound are not due to general cytotoxicity or off-target activities.
Methodology:
-
Cell Viability Assay:
-
Plate cells in a 96-well plate.
-
Treat with a range of this compound concentrations (e.g., 1-50 µM) for 24 and 48 hours.
-
Perform an MTT or similar cell viability assay to determine the concentration at which this compound exhibits cytotoxic effects.
-
-
Apoptosis and Necrosis Assays:
-
Treat cells with an effective concentration of this compound (e.g., 10 µM) and a higher concentration known to be cytotoxic.
-
Stain cells with Annexin V and Propidium Iodide.
-
Analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Counter-Screening with a Cytotoxic Analog (MOMIPP):
-
In parallel with your this compound experiments, treat a set of cells with MOMIPP at a concentration known to induce methuosis (e.g., 10 µM).
-
Observe cellular morphology by microscopy to confirm the distinct phenotypes induced by this compound (vacuolization without cell death) and MOMIPP (vacuolization leading to cell death).
-
III. Investigating the Mechanism: Endolysosomal Trafficking and Autophagy
Objective: To confirm that this compound's activity is related to the disruption of late endosome-lysosome trafficking and to rule out major effects on autophagy.
Methodology:
-
Lysosomal Staining:
-
Treat cells with this compound or vehicle control.
-
Stain with a lysosomal dye such as LysoTracker Red.
-
Observe the localization and morphology of lysosomes by fluorescence microscopy. In this compound-treated cells, you would expect to see an accumulation of enlarged vacuoles that may or may not co-localize with the lysosomal marker, indicating a disruption in the final fusion step.
-
-
Autophagy Marker Analysis:
-
Treat cells with this compound, a known autophagy inducer (e.g., rapamycin) as a positive control, and a vehicle control.
-
Perform Western blot analysis for key autophagy markers:
-
LC3-I to LC3-II conversion: An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
p62/SQSTM1: A decrease in p62 levels suggests autophagic flux.
-
-
This compound is not expected to significantly alter these markers in the same way as a direct autophagy modulator.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the increase in exosomal markers following treatment with this compound and Vacuolin-1, another compound that disrupts endolysosomal trafficking.
| Cell Line | Treatment (24h) | Exosomal Marker | Fold Increase (Mean ± SEM) |
| 293T | 10 µM this compound | Alix | ~3.5 ± 0.5 |
| CD63 | ~4.0 ± 0.6 | ||
| 1 µM Vacuolin-1 | Alix | ~3.0 ± 0.4 | |
| CD63 | ~3.5 ± 0.5 | ||
| U251 | 10 µM this compound | Alix | ~3.2 ± 0.4 |
| CD63 | ~3.8 ± 0.5 | ||
| LAMP1 | ~3.0 ± 0.3 | ||
| 1 µM Vacuolin-1 | Alix | ~2.8 ± 0.3 | |
| CD63 | ~3.3 ± 0.4 | ||
| LAMP1 | ~2.5 ± 0.3 |
Data are approximated from graphical representations in Li et al., Mol Cell Biochem, 2018.[1]
Visualizations
This compound's Mechanism of Action
Caption: this compound disrupts the fusion of late endosomes with lysosomes, redirecting them towards the plasma membrane for exosome release.
Experimental Workflow for Validating this compound's Specificity
Caption: A logical workflow for comprehensively validating the biological activity and specificity of this compound in a research setting.
References
Validation & Comparative
Mopipp vs. MOMIPP: A Comparative Cytotoxicity Analysis for Drug Development Professionals
An in-depth guide to the cytotoxic profiles of Mopipp and its potent analog, MOMIPP, offering crucial data for researchers in oncology and drug discovery.
This guide provides a comprehensive comparison of the cytotoxic effects of two closely related synthetic indolyl-pyridinyl-propenones (IPPs): this compound (this compound) and MOMIPP. While structurally similar, these compounds exhibit vastly different impacts on cell viability, with MOMIPP demonstrating significant cytotoxic activity against various cancer cell lines and this compound acting as a non-cytotoxic counterpart. This analysis is designed to furnish researchers, scientists, and drug development professionals with the objective data and experimental context necessary to inform their research and development endeavors.
Executive Summary of Comparative Cytotoxicity
The fundamental difference between this compound and MOMIPP lies in their cytotoxic potential. MOMIPP is a potent inducer of a non-apoptotic form of cell death known as methuosis, characterized by extensive cytoplasmic vacuolization. In contrast, this compound, while also capable of inducing vacuolization, does not lead to significant cell death at comparable concentrations. This stark divergence in activity is attributed to their differential effects on key cellular signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and MOMIPP in various human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Cytotoxicity Profile |
| MOMIPP | HT-1080 (Fibrosarcoma) | MTS | 3.67[1][2] | Exhibits potent, dose-dependent cytotoxicity. |
| U251 (Glioblastoma) | N/A | GI50 ~2.5 µM | Significantly inhibits cell growth and viability.[3] | |
| This compound | U251 (Glioblastoma) | N/A | Non-cytotoxic at 10 µM | Does not cause significant cell death at concentrations where MOMIPP is active.[4][5] |
| 293T (Human embryonic kidney) | N/A | Non-cytotoxic | Promotes vacuolization without significant cytotoxicity. |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (growth inhibition 50) is the concentration that causes 50% inhibition of cell growth.
Mechanism of Action: A Tale of Two Pathways
The divergent cytotoxic profiles of this compound and MOMIPP are rooted in their distinct molecular mechanisms.
MOMIPP triggers a cascade of events leading to methuosis. A key target of MOMIPP is the lipid kinase PIKfyve. Inhibition of PIKfyve, coupled with the disruption of glucose uptake and metabolism, leads to cellular stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation results in the phosphorylation of downstream targets, including c-Jun, Bcl-2, and Bcl-xL, ultimately culminating in cell death.
This compound , on the other hand, while also inducing the formation of cytoplasmic vacuoles, does not activate the JNK stress kinase pathway at similar concentrations. This lack of JNK activation is a critical differentiator and likely underlies its non-cytotoxic nature.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
MOMIPP-Induced JNK Signaling Pathway
Caption: MOMIPP-induced JNK signaling pathway leading to methuosis.
This compound's Divergent Pathway```dot
Caption: A generalized workflow for determining cytotoxicity using the MTS assay.
Experimental Protocols
MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability. The protocol outlined below is a standard procedure that can be adapted for specific cell lines and experimental conditions.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
This compound and MOMIPP stock solutions
-
Complete cell culture medium
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent like phenazine (B1670421) ethosulfate (PES).
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of this compound and MOMIPP in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent solution to each well.
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line being used.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value for MOMIPP.
-
Conclusion
The comparative analysis of this compound and MOMIPP underscores the critical role of specific molecular pathways in determining the cytotoxic outcome of a compound. While both molecules induce vacuolization, only MOMIPP engages the JNK signaling pathway to a sufficient extent to trigger cell death. This makes MOMIPP a promising candidate for further investigation as an anticancer agent, particularly in tumors resistant to apoptosis. Conversely, the non-cytotoxic nature of this compound, coupled with its ability to induce endosomal vacuolization, may present opportunities for its use as a tool to study endocytic trafficking or as a potential modulator of exosome production without impacting cell viability. This guide provides the foundational data and experimental context for researchers to strategically incorporate these compounds into their drug discovery and development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the effects of Mopipp and vacuolin-1 on exosome production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Moflopt (also known as MOPIPP) and vacuolin-1 (B1683467) on the production of exosomes. The information presented herein is collated from experimental data to assist researchers in selecting the appropriate small molecule for enhancing exosome yield for therapeutic and research applications.
Introduction
Exosomes, nano-sized extracellular vesicles, are of significant interest in biomedical research and therapeutics due to their role in intercellular communication and their potential as drug delivery vehicles. A major challenge in harnessing their therapeutic potential is the low yield from in vitro cell cultures. Moflopt and vacuolin-1 are two small molecules that have been demonstrated to increase exosome production by disrupting endolysosomal trafficking.[1][2][3] This guide compares their efficacy and mechanisms of action based on available experimental data.
Mechanism of Action
Both Moflopt and vacuolin-1 function by inducing the vacuolization of late endosomal and lysosomal compartments, which interferes with the normal trafficking of late endosomes to lysosomes for degradation.[1][3] This disruption is believed to redirect multivesicular bodies (MVBs), the parent bodies of exosomes, towards fusion with the plasma membrane, thereby increasing the release of exosomes.
A key mechanistic insight is that both compounds are inhibitors of the phosphoinositide kinase, PIKfyve. PIKfyve is crucial for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a lipid that regulates endosome and lysosome homeostasis. By inhibiting PIKfyve, both Moflopt and vacuolin-1 disrupt these processes, leading to the observed increase in exosome secretion.
Comparative Efficacy on Exosome Production
Experimental evidence, primarily from Western blot analysis of exosomal marker proteins, indicates that both Moflopt and vacuolin-1 significantly increase the release of exosomes from cultured cells, such as glioblastoma (U251) and human embryonic kidney (293T) cells. The data suggests a several-fold increase in exosomal markers like Alix, CD63, and LAMP1 in the extracellular vesicle fractions of treated cells compared to vehicle-treated controls.
Data from Western Blot Analysis of Exosomal Markers
The following tables summarize the semi-quantitative data on the fold-increase of exosomal markers after treatment with Moflopt (10 µM) and vacuolin-1 (1 µM) for 24 hours.
Table 1: Effect on U251 Glioblastoma Cells
| Exosomal Marker | Moflopt (10 µM) Fold Increase (± SEM) | Vacuolin-1 (1 µM) Fold Increase (± SEM) |
| Alix | ~3.5 (± 0.5) | ~3.0 (± 0.4) |
| CD63 | ~4.0 (± 0.6) | ~3.5 (± 0.5) |
| LAMP1 | ~3.0 (± 0.4) | ~2.5 (± 0.3) |
Table 2: Effect on 293T Cells
| Exosomal Marker | Moflopt (10 µM) Fold Increase (± SEM) | Vacuolin-1 (1 µM) Fold Increase (± SEM) |
| Alix | ~4.5 (± 0.7) | ~3.5 (± 0.6) |
| CD63 | ~5.0 (± 0.8) | ~4.0 (± 0.7) |
Note: The values are estimations derived from the graphical data presented in Li et al. (2017).
At the tested concentrations, Moflopt appears to induce a slightly higher increase in exosomal marker proteins compared to vacuolin-1. However, without more direct quantitative data, such as from Nanoparticle Tracking Analysis (NTA) or total exosomal protein quantification, it is difficult to definitively state which compound is more potent in increasing the number of secreted vesicles. It is important to note that these treatments did not significantly impact cell viability or proliferation.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: U251 human glioblastoma cells and 293T human embryonic kidney cells.
-
Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For exosome collection, cells are cultured in media with exosome-depleted FBS.
-
Compound Treatment: Moflopt (10 µM) or vacuolin-1 (1 µM) is added to the cell culture medium from a stock solution in DMSO. An equivalent volume of DMSO is used as a vehicle control. Cells are treated for 24 hours before harvesting the conditioned medium.
Exosome Isolation
-
Harvesting: Conditioned medium is collected from the treated and control cell cultures.
-
Clearing: The medium is subjected to differential centrifugation to remove cells (300 x g for 10 minutes) and cellular debris (2000 x g for 20 minutes).
-
Isolation: Exosomes are isolated from the cleared supernatant using a commercial kit such as Exo-spin™ (Cell Guidance Systems), which typically involves a precipitation step followed by size-exclusion chromatography. Alternatively, ultracentrifugation-based methods can be employed.
Quantification of Exosome Production
-
Western Blotting (Semi-Quantitative):
-
Isolated exosome pellets are lysed in RIPA buffer.
-
Protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against exosomal markers (e.g., anti-Alix, anti-CD63, anti-LAMP1).
-
Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.
-
Band intensities are quantified using densitometry software.
-
-
Nanoparticle Tracking Analysis (NTA) (Quantitative):
-
Isolated exosome samples are diluted in PBS to an appropriate concentration.
-
Samples are injected into the NTA instrument (e.g., NanoSight).
-
The instrument records a video of the particles undergoing Brownian motion, and the software calculates the particle size distribution and concentration (particles/mL).
-
-
Total Protein Quantification (Quantitative):
-
The total protein content of the isolated exosome pellet is quantified using a standard protein assay (e.g., BCA or Bradford assay).
-
The total protein yield is then normalized to the number of cells that produced the exosomes.
-
Summary and Conclusion
Both Moflopt and vacuolin-1 are effective in increasing the production of exosomes from cultured cells, with a shared mechanism of action through the inhibition of PIKfyve kinase. Based on the semi-quantitative Western blot data, Moflopt may be slightly more potent than vacuolin-1 at the tested concentrations.
For researchers aiming to increase exosome yields, both compounds represent viable options. The choice between them may depend on cell type-specific efficacy and potential off-target effects. It is highly recommended that researchers perform a direct comparison in their specific cell system of interest using quantitative methods like NTA and total protein assays to determine the optimal compound and concentration for their application. The lack of significant cytotoxicity for both compounds at effective concentrations is a promising feature for their use in generating exosomes for therapeutic development.
References
- 1. PIKfyve inhibition increases exosome release and induces secretory autophagy | Semantic Scholar [semanticscholar.org]
- 2. Current Strategies for Promoting the Large-scale Production of Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhancement Exosome Production? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mopipp's Mechanism of Action: A Comparative Guide to its Validation in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mopipp's performance in modulating exosome production, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future studies.
This compound, a novel indole-based chalcone, has been identified as a potent modulator of the endolysosomal pathway, leading to a significant increase in exosome production. This guide delves into the validation of its mechanism of action in different cell lines, offering a comparative analysis with Vacuolin-1, another compound known to influence this pathway.
Comparative Analysis of this compound and Vacuolin-1 on Exosome Production
This compound's efficacy in enhancing exosome release has been quantified in glioblastoma (U251) and human embryonic kidney (293T) cell lines. The data presented below summarizes the fold increase in exosomal marker proteins, Alix and CD63, following treatment with this compound and Vacuolin-1. This quantitative comparison highlights the potency of this compound in stimulating exosome secretion.
| Cell Line | Treatment | Concentration | Duration | Exosomal Marker | Fold Increase (vs. DMSO control) |
| U251 Glioblastoma | This compound | 10 µM | 24 h | Alix | ~3.5-fold[1] |
| CD63 | ~4.5-fold[1] | ||||
| Vacuolin-1 | 1 µM | 24 h | Alix | ~3-fold[1] | |
| CD63 | ~3.5-fold[1] | ||||
| 293T | This compound | 10 µM | 24 h | Alix | ~4-fold[2] |
| CD63 | ~5-fold | ||||
| Vacuolin-1 | 1 µM | 24 h | Alix | ~3-fold | |
| CD63 | ~4-fold |
Visualizing this compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound enhances exosome production. By inducing vacuolization of late endosomes and lysosomes, this compound disrupts their normal trafficking, leading to an accumulation of multivesicular bodies (MVBs). These MVBs then fuse with the plasma membrane, releasing their intraluminal vesicles as exosomes.
Caption: this compound's mechanism of action in promoting exosome release.
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed experimental protocols are provided below. These protocols cover cell culture and treatment, exosome isolation, and quantification of exosomal markers.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to validate the effect of this compound on exosome production.
Caption: Experimental workflow for this compound validation.
Cell Culture and Treatment
-
Cell Lines:
-
U251-MG (human glioblastoma)
-
HEK293T (human embryonic kidney)
-
-
Culture Medium:
-
For U251: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For 293T: DMEM supplemented with 10% exosome-depleted FBS and 1% penicillin-streptomycin. To prepare exosome-depleted FBS, ultracentrifuge the FBS at 110,000 x g for 2 hours.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in T75 flasks and grow to 70-80% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Replace the growth medium with a serum-free medium.
-
Add this compound (10 µM), Vacuolin-1 (1 µM), or an equivalent volume of DMSO (vehicle control) to the cells.
-
Incubate for 24 hours.
-
Exosome Isolation using Exo-spin™
This protocol is based on the principles of size exclusion chromatography (SEC) as employed by the Exo-spin™ kit.
-
Prepare Conditioned Media:
-
Collect the conditioned media from the treated and control cells.
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 30 minutes to remove remaining cell debris.
-
-
Concentrate Exosomes (for low concentration samples like cell culture media):
-
Add Exo-spin™ Buffer to the supernatant in a 1:2 ratio (e.g., 25 ml buffer to 50 ml supernatant).
-
Mix well and incubate at 4°C for at least 1 hour.
-
Centrifuge at 16,000 x g for 1 hour.
-
Carefully discard the supernatant and resuspend the exosome-containing pellet in 100 µl of PBS.
-
-
Purify Exosomes using SEC Column:
-
Prepare the Exo-spin™ column by removing the storage buffer and equilibrating with PBS.
-
Apply the resuspended exosome sample to the top of the column.
-
Allow the sample to enter the column by gravity.
-
Elute the purified exosomes by adding PBS to the column and collecting the eluate. The first fraction will contain the purified exosomes.
-
Western Blot Analysis of Exosomal Markers
-
Protein Quantification:
-
Lyse the isolated exosomes using RIPA buffer.
-
Determine the protein concentration of the exosome lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% Bis-Tris gel.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Alix (1:1000) and CD63 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the results to the control group to determine the fold increase.
-
References
Mopipp in the Landscape of Methuosis Inducers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Mopipp and other small molecule inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways.
Methuosis presents a promising alternative strategy for eliminating cancer cells, particularly those resistant to traditional apoptosis-inducing therapies. This form of cell death is initiated by the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes that ultimately cause cell rupture.[1][2] A growing number of small molecules have been identified that can trigger this unique cell death pathway. Among these, this compound and its derivatives have emerged as potent inducers. This guide will compare this compound with other notable methuosis inducers, providing a framework for their evaluation in cancer research and drug development.
Comparative Efficacy of Methuosis Inducers
The potency of various methuosis inducers is typically evaluated by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in different cancer cell lines. The following tables summarize the available quantitative data for this compound and other representative inducers. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Inducer | Cell Line | IC50 / EC50 (µM) | Citation |
| This compound | U251 Glioblastoma | ~10 | [3] |
| HT-1080 Fibrosarcoma | 29.90 | [4] | |
| MOMIPP | U251 Glioblastoma | ~1 | [5] |
| HT-1080 Fibrosarcoma | 3.67 | ||
| Vacquinol-1 | Glioblastoma | Induces cell death at 7 µM | |
| Jaspine B | A549 Lung Carcinoma | 2.05 | |
| HGC27 Gastric Cancer | Not specified | ||
| U2OS Osteosarcoma | Not specified | ||
| CX-4945 | Cholangiocarcinoma cell lines | Inhibits proliferation at ≥ 5 µM | |
| SGI-1027 | 786-O Renal Cancer | 1.5 | |
| A-498 Renal Cancer | Not specified |
Table 1: Comparative cytotoxic activity of this compound and other methuosis inducers in various cancer cell lines.
| Inducer | Cell Line | Assay | Key Findings | Citation |
| This compound | U251 Glioblastoma | Immunofluorescence, Western Blot | Decreases active Rab5, premature recruitment of Rab7. | |
| MOMIPP | U251 Glioblastoma | Western Blot | Activates JNK1/2 signaling pathway, leading to phosphorylation of c-Jun, Bcl-2, and Bcl-xL. | |
| Vacquinol-1 | Glioblastoma | Not specified | MKK4-dependent cell death. | |
| Jaspine B | A549 Lung Carcinoma | Western Blot | Activates AMPK signaling pathway. | |
| CX-4945 | Cholangiocarcinoma | Western Blot, siRNA | Induces methuosis through a CK2-independent mechanism. |
Table 2: Mechanistic insights into the action of different methuosis inducers.
Signaling Pathways of Methuosis Induction
The molecular mechanisms underlying methuosis induction vary among different compounds. Understanding these pathways is crucial for target identification and the development of more specific and potent therapeutic agents.
This compound-Induced Methuosis
This compound and its analogs, such as MOMIPP, are indole-based chalcones that disrupt endosomal trafficking. This compound treatment leads to a decrease in the active (GTP-bound) form of the early endosome marker Rab5 and premature recruitment of the late endosome marker Rab7 to the newly formed macropinosomes. This disruption prevents the normal maturation and recycling of macropinosomes, leading to their accumulation and fusion into large vacuoles.
MOMIPP and JNK Signaling
The more potent this compound analog, MOMIPP, has been shown to selectively activate the JNK1/2 stress kinase pathway. This activation leads to the phosphorylation of downstream targets, including c-Jun and members of the Bcl-2 family (Bcl-2 and Bcl-xL), ultimately contributing to cell death.
Experimental Protocols
Reproducible and standardized protocols are essential for the comparative study of methuosis inducers. Below are detailed methodologies for key experiments.
Induction and Quantification of Methuosis
This protocol describes how to induce methuosis using a small molecule inducer and quantify the resulting vacuolization.
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other methuosis inducer (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate (e.g., 96-well black, clear-bottom plate) at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methuosis inducer in complete culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
Cell Staining and Fixation:
-
Carefully remove the treatment medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging: Add imaging medium to the wells and acquire images using a high-content imaging system or a fluorescence microscope. Capture both brightfield/phase-contrast images to visualize vacuoles and fluorescence images for the nuclear stain.
-
Quantification: Use image analysis software to quantify the degree of vacuolization. This can be done by segmenting the cytoplasm and measuring the total area of vacuoles relative to the total cytoplasmic area.
Macropinocytosis Assay
This assay measures the uptake of a fluorescent fluid-phase marker to quantify the rate of macropinocytosis.
Materials:
-
Cells of interest
-
Serum-free medium
-
Fluorescently labeled high-molecular-weight dextran (B179266) (e.g., TMR-dextran, 70 kDa)
-
PBS
-
Fixative (4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 2 hours to reduce basal levels of macropinocytosis.
-
Induction and Dextran Uptake: Treat the cells with the methuosis inducer in serum-free medium containing TMR-dextran (e.g., 1 mg/mL) for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Place the plate on ice and wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.
-
Imaging and Analysis: Acquire fluorescence images using a confocal or epifluorescence microscope. Quantify the number and size of intracellular dextran-positive vesicles (macropinosomes) per cell using image analysis software.
Western Blot for JNK Phosphorylation
This protocol details the detection of phosphorylated JNK as an indicator of JNK pathway activation.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the methuosis inducer for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.
Experimental Workflow and Logical Relationships
The study of methuosis inducers typically follows a logical progression from initial screening to mechanistic investigation.
References
- 1. Determining the macropinocytic index of cells through a quantitative image-based assay | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
Mopipp vs. Standard Glioblastoma Therapies: A Comparative Analysis of Preclinical Efficacy
Glioblastoma remains one of the most challenging cancers to treat, with a standard of care that has seen only modest improvements in overall survival over the past decades. The current therapeutic cornerstone, known as the Stupp protocol, consists of maximal safe surgical resection followed by concurrent radiotherapy and the alkylating agent temozolomide (B1682018) (TMZ). In the quest for more effective treatments, novel compounds such as Mopipp and its derivatives are being investigated. This guide provides a comparative overview of the preclinical efficacy of this compound's analogue, 6-MOMIPP, and standard glioblastoma therapies, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of 6-MOMIPP compared to standard temozolomide and radiation therapy in glioblastoma models. It is important to note that the data are compiled from different studies with varying experimental designs, which should be taken into consideration when making direct comparisons.
Table 1: Efficacy of 6-MOMIPP in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Dosing Schedule | Primary Outcome | Result |
| Vehicle Control | Every 12 hours for 12 days | Tumor Bioluminescence | Significant increase over 12 days |
| 6-MOMIPP | 20 mg/kg, every 12 hours for 12 days | Tumor Bioluminescence | Significant decrease (p < 0.01) on day 12 compared to control[1][2] |
Table 2: Efficacy of Standard Therapies in Orthotopic Glioblastoma Models
| Treatment Group | Dosing Schedule | Primary Outcome | Median Survival |
| Vehicle Control | N/A | Survival | ~15 days[3] |
| Temozolomide (TMZ) | 15 mg/kg/day, 3 days/week for 6 weeks | Survival | No significant improvement vs. vehicle (p = 0.3268)[4] |
| Radiation (RT) | 10 Gy | Survival | Significant improvement vs. vehicle (p = 0.0008)[4] |
| TMZ + RT (Stupp-like protocol) | TMZ: 25 mg/kg for 3 days with RT, then 30-50 mg/kg for 5 days with 2-3 days rest. RT: 2 Gy x 5 days. | Survival | Data not explicitly provided in a comparable format |
Experimental Protocols
6-MOMIPP in Orthotopic Glioblastoma Xenograft Model
-
Cell Line: U251 human glioblastoma cells engineered to express luciferase (U251-LUC).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Intracerebral injection of 4 x 10^5 U251-LUC cells into the brains of the mice[5].
-
Treatment: Four days after implantation, mice were randomized into control and treatment groups. The treatment group received intraperitoneal (i.p.) injections of 6-MOMIPP at a dose of 20 mg/kg every 12 hours for 12 consecutive days[2][5]. The control group received a vehicle solution.
-
Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging (BLI) at indicated time points[2][5].
Standard Glioblastoma Therapy (Stupp-like Protocol) in an Orthotopic Mouse Model
-
Cell Line: GL261 murine glioma cells.
-
Animal Model: Immunocompetent C57BL/6 mice.
-
Tumor Implantation: Intracranial injection of glioma cells.
-
Treatment Regimen:
-
Radiotherapy: Three days after tumor resection, mice received radiation at a dose of 2 Gy per day for 5 days[6].
-
Chemotherapy (Temozolomide): Mice received intraperitoneal injections of TMZ. A concurrent phase involved 25 mg/kg of TMZ for 3 days alongside radiotherapy, followed by an adjuvant phase of 30-50 mg/kg of TMZ for 5 days with 2-3 days of rest between cycles[6].
-
-
Efficacy Assessment: Survival was the primary endpoint.
Signaling Pathways and Mechanisms of Action
This compound/6-MOMIPP: Microtubule Disruption
6-MOMIPP, a derivative of this compound, functions as a microtubule-targeting agent. It binds to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics[7]. This interference with microtubule function leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis in cancer cells[8].
Mechanism of 6-MOMIPP action.
Standard Therapy: DNA Damage and Apoptosis
The standard glioblastoma therapy, combining temozolomide and radiation, primarily works by inducing extensive DNA damage in cancer cells.
-
Temozolomide (TMZ): An alkylating agent that adds methyl groups to DNA, particularly at the O6 position of guanine. This damage, if not repaired, leads to DNA double-strand breaks during subsequent rounds of DNA replication[9][10].
-
Radiation Therapy: Induces a variety of DNA lesions, with DNA double-strand breaks being the most cytotoxic.
This accumulation of DNA damage triggers the DNA damage response (DDR) pathways, which can lead to cell cycle arrest and, ultimately, apoptosis[11][12].
Mechanism of standard glioblastoma therapy.
Experimental Workflow Diagrams
Orthotopic Glioblastoma Xenograft Model Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of a therapeutic agent in an orthotopic glioblastoma mouse model.
Orthotopic xenograft model workflow.
Conclusion
Preclinical data suggests that 6-MOMIPP, a derivative of this compound, demonstrates significant anti-tumor activity in a glioblastoma xenograft model by disrupting microtubule function and inducing apoptosis. Standard therapies, while having a more established but modest clinical benefit, act through the induction of DNA damage. The available preclinical data for 6-MOMIPP is promising, showing a significant reduction in tumor burden against a vehicle control. However, a direct comparison of efficacy with the standard Stupp protocol in a single, controlled preclinical study is not yet available. Such studies would be crucial to fully assess the potential of this compound and its derivatives as a viable alternative or complementary therapy for glioblastoma. The different mechanisms of action between 6-MOMIPP and the standard of care also suggest potential for combination therapies, a strategy that warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mopipp's Effect on Endosomal Trafficking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mopipp, a novel indole-based chalcone, with other methodologies used to investigate and validate its effects on endosomal trafficking. This compound and its analogs are emerging as valuable tools for studying the late stages of the endocytic pathway and for their potential therapeutic applications. This document outlines the experimental data supporting this compound's mechanism of action, compares its performance with alternative methods, and provides detailed protocols for key experiments.
This compound's Impact on Endosomal Trafficking
This compound disrupts the final stages of endosomal trafficking, specifically the fusion of late endosomes and multivesicular bodies (MVBs) with lysosomes. This interference leads to the accumulation of enlarged late endosomal/lysosomal vacuoles within the cytoplasm and an increase in the secretion of exosomes. The non-cytotoxic nature of this compound makes it a useful tool for studying these processes without inducing cell death.
Comparative Analysis of this compound's Effects
The efficacy of this compound in modulating endosomal trafficking can be cross-validated and compared with other chemical compounds and techniques that target similar cellular pathways.
Comparison with Vacuolin-1 (B1683467)
Vacuolin-1 is another small molecule known to induce vacuolization of late endosomes and lysosomes.[1] Experimental data shows that both this compound and Vacuolin-1 significantly increase the release of exosomal markers.
Table 1: Comparison of this compound and Vacuolin-1 on Exosome Secretion
| Treatment | Fold Increase in Alix Secretion (Mean ± SEM) | Fold Increase in CD63 Secretion (Mean ± SEM) | Reference |
| 10 µM this compound | ~4.5 ± 0.8 | ~3.5 ± 0.6 | [2][3] |
| 1 µM Vacuolin-1 | ~3.0 ± 0.5 | ~2.5 ± 0.4 | [2][3] |
Data derived from Western blot analysis of exosome fractions from treated 293T cells.[2]
Comparison with PIKfyve Inhibitors (YM201636)
PIKfyve is a lipid kinase essential for the maturation of endosomes. Its inhibitors, such as YM201636, also cause cytoplasmic vacuolization. While this compound's direct target is not PIKfyve, comparing its effects to PIKfyve inhibitors provides valuable mechanistic insights. The cytotoxic analog of this compound, MOMIPP, has been compared to YM201636.
Table 2: Comparison of MOMIPP and the PIKfyve Inhibitor YM201636
| Parameter | 10 µM MOMIPP | 10 µM YM201636 | Reference |
| Inhibition of [³H]2-DG Uptake (24h) | ~90% | ~40% | [4] |
| JNK Pathway Activation | Substantial Activation | No Significant Activation | [4] |
Data from U251 glioblastoma cells.[4] These findings suggest that while both compounds induce vacuolization, their downstream signaling effects and metabolic impact differ significantly.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings related to this compound's effects on endosomal trafficking.
Fluorescent Dextran (B179266) Uptake and Trafficking Assay
This assay is used to visualize and quantify the uptake and transport of fluid-phase cargo through the endocytic pathway.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Starvation (Optional): Serum-starve the cells for 1-2 hours in serum-free media prior to the experiment to reduce basal endocytosis.
-
Labeling: Incubate cells with media containing fluorescently labeled dextran (e.g., FITC-dextran, 1 mg/mL) for a specific period (e.g., 30 minutes to 2 hours) at 37°C to allow for uptake.
-
Chase: Wash the cells with pre-warmed media to remove extracellular dextran and incubate in dextran-free media for various time points (e.g., 0, 30, 60, 120 minutes) to follow the trafficking of the internalized dextran.
-
Drug Treatment: this compound or other compounds can be added during the labeling or chase period to assess their effect on dextran trafficking.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, permeabilize the cells and stain for endosomal markers (e.g., anti-Rab7, anti-LAMP1 antibodies).
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the co-localization of dextran with endosomal markers using image analysis software.
EGFR Trafficking Assay
This assay tracks the ligand-induced endocytosis and subsequent trafficking of a receptor tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips.
-
Starvation: Serum-starve the cells for at least 4 hours to reduce basal EGFR signaling.
-
Drug Pre-treatment: Incubate cells with this compound or other inhibitors for a designated time (e.g., 1-2 hours) prior to EGF stimulation.
-
Stimulation: Stimulate the cells with fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to induce EGFR internalization and trafficking.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Immunofluorescence (Optional): To visualize total EGFR or specific endosomal compartments, permeabilize the cells and stain with anti-EGFR, anti-Rab5, or anti-LAMP1 antibodies.
-
Imaging and Analysis: Acquire images using confocal microscopy. The internalization of EGFR can be quantified by measuring the intracellular fluorescence intensity.
Quantification of Exosome Secretion
This protocol allows for the measurement of exosome release from cells, which is modulated by this compound.
Protocol:
-
Cell Culture: Culture cells in media supplemented with exosome-depleted fetal bovine serum.
-
Treatment: Treat cells with this compound, Vacuolin-1, or vehicle control for a specified duration (e.g., 24-48 hours).
-
Conditioned Media Collection: Collect the cell culture supernatant.
-
Exosome Isolation: Isolate exosomes from the conditioned media using methods such as ultracentrifugation, size-exclusion chromatography, or commercially available precipitation kits.
-
Quantification:
-
Western Blot: Lyse the isolated exosomes and perform Western blot analysis for exosomal marker proteins such as Alix, CD63, and TSG101. Quantify band intensities to compare the relative amount of secreted exosomes.
-
Nanoparticle Tracking Analysis (NTA): Analyze the size distribution and concentration of particles in the isolated exosome fraction.
-
ELISA: Use commercially available ELISA kits to quantify specific exosomal surface proteins.
-
Visualizing the Mechanism of Action
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.
Caption: this compound's effect on the endosomal-lysosomal pathway.
Caption: General workflow for trafficking assays.
Conclusion
This compound serves as a potent and specific tool for investigating the late stages of endosomal trafficking. Its ability to disrupt the fusion of late endosomes with lysosomes, leading to vacuolization and enhanced exosome secretion, has been validated through comparative studies with other compounds like Vacuolin-1 and PIKfyve inhibitors. The provided experimental protocols offer a framework for researchers to further explore the effects of this compound and cross-validate their findings using established methods. The distinct mechanistic actions of this compound, particularly when compared to PIKfyve inhibitors, highlight its utility in dissecting the complex regulatory networks of the endolysosomal system.
References
- 1. The small chemical vacuolin-1 inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mopipp Treatment Enriches Exosome Cargo with Autophagy-Related Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced changes in exosome cargo following pharmacological intervention is critical. This guide provides a comparative analysis of exosome cargo from cells treated with Mopipp, a potent inhibitor of phosphoinositide kinase (PIKfyve), versus untreated cells. By disrupting endolysosomal trafficking, this compound not only enhances exosome release but also significantly alters their molecular composition, with a notable enrichment of proteins associated with autophagy.
This compound's mechanism of action involves the inhibition of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This phosphoinositide is crucial for the maturation of late endosomes (multivesicular bodies or MVBs) and their fusion with lysosomes. Inhibition of PIKfyve by this compound leads to the accumulation of MVBs, which are then redirected to fuse with the plasma membrane, resulting in an increased secretion of exosomes. This enhanced release is accompanied by a significant shift in the protein, and likely the lipid and nucleic acid, cargo of these vesicles.
Quantitative Analysis of Exosomal Cargo
While comprehensive quantitative data for this compound-treated cells is still emerging, studies on other PIKfyve inhibitors, such as apilimod, provide valuable insights into the expected changes. The following tables summarize the anticipated quantitative differences in the proteomic, transcriptomic, and lipidomic cargo of exosomes from this compound-treated cells compared to untreated controls.
Table 1: Comparative Proteomics of Exosomes from this compound-Treated vs. Untreated Cells
| Protein Category | Fold Change (this compound-Treated/Untreated) | Key Proteins Identified (Hypothetical) | Functional Relevance |
| Autophagy-Related Proteins | > 3.0 | LC3-II, p62/SQSTM1, NBR1, WIPI2 | Induction of secretory autophagy[1][2] |
| Exosomal Markers | 1.5 - 2.5 | Alix, CD63, TSG101 | Increased exosome biogenesis and release |
| Endosomal Sorting Complex Required for Transport (ESCRT) Proteins | ~1.0 - 1.5 | HRS, CHMP4B | Minor changes, suggesting ESCRT-machinery is largely intact |
| Cytoskeletal Proteins | Variable | Actin, Tubulin | Potential changes in vesicle trafficking and release |
| Metabolic Enzymes | Variable | Glycolytic enzymes | Altered cellular metabolic state |
Note: The fold changes are representative estimates based on studies with other PIKfyve inhibitors and may vary depending on the cell type and experimental conditions.
Table 2: Comparative Transcriptomics of Exosomes from this compound-Treated vs. Untreated Cells
| RNA Type | Expected Change (this compound-Treated/Untreated) | Potential RNA Species | Functional Implication |
| microRNA (miRNA) | Qualitative and quantitative shifts | miR-21, miR-155 | Regulation of recipient cell gene expression |
| messenger RNA (mRNA) | Increased abundance of specific transcripts | Autophagy-related gene transcripts | Transfer of functional genetic information |
| long non-coding RNA (lncRNA) | Altered profile | MALAT1, HOTAIR | Modulation of recipient cell signaling pathways |
Table 3: Comparative Lipidomics of Exosomes from this compound-Treated vs. Untreated Cells
| Lipid Class | Expected Change (this compound-Treated/Untreated) | Potential Lipid Species | Functional Implication |
| Ceramide | Increased | C16:0, C24:0 ceramides | Role in MVB formation and membrane curvature |
| Cholesterol | No significant change | - | Maintenance of membrane integrity |
| Phosphatidylserine | Increased | - | Signal for recipient cell uptake |
| Bis(monoacylglycero)phosphate (BMP) | Increased | - | Marker of late endosomes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are protocols for key experiments involved in the comparative analysis of exosome cargo.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate glioblastoma cells (e.g., U-251 MG) in T-175 flasks at a density of 5 x 10^6 cells per flask in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Exosome-Depleted Media: Once cells reach 70-80% confluency, replace the growth medium with DMEM containing 10% exosome-depleted FBS. This is prepared by ultracentrifuging standard FBS at 100,000 x g for 18 hours at 4°C.
-
This compound Treatment: Add this compound (e.g., 10 µM final concentration) or vehicle control (DMSO) to the cells and incubate for 24 hours.
Exosome Isolation
-
Harvest Conditioned Media: Collect the conditioned media from both this compound-treated and untreated cells.
-
Differential Ultracentrifugation:
-
Centrifuge the media at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes at 4°C to pellet exosomes.
-
Discard the supernatant, wash the pellet with phosphate-buffered saline (PBS), and repeat the ultracentrifugation step.
-
Resuspend the final exosome pellet in PBS for downstream analysis.
-
Quantitative Proteomic Analysis (TMT Labeling)
-
Protein Extraction and Digestion: Lyse the exosome pellets and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptide mixtures from this compound-treated and untreated samples with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteome database and software capable of analyzing TMT reporter ion intensities.
Exosomal RNA Sequencing
-
RNA Extraction: Isolate total RNA from the exosome pellets using a commercially available kit optimized for small RNA from extracellular vesicles.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a low-input RNA library preparation kit.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential expression analysis to identify changes in RNA cargo.
Exosomal Lipid Extraction and Mass Spectrometry
-
Lipid Extraction: Extract lipids from the exosome pellets using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.
-
Data Analysis: Identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits PIKfyve, blocking PI(3,5)P2 synthesis and MVB-lysosome fusion, leading to increased exosome release.
Caption: Workflow for comparative analysis of exosome cargo from this compound-treated and untreated cells.
Caption: Crosstalk between PIKfyve, mTOR, and autophagy pathways in regulating exosome release.
References
A Comparative Guide to Mopipp and Vacuolin-1: Modulators of Exosome Production in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mopipp, a novel indole-based chalcone, and Vacuolin-1, a triazine-based compound, in preclinical models. Contrary to initial hypotheses, this compound has not been documented as a direct anti-tumor agent. Instead, emerging research highlights its role, alongside Vacuolin-1, in the modulation of the endolysosomal pathway, leading to a significant increase in exosome production by glioblastoma cells.[1][2] This effect presents potential applications in the development of exosome-based therapeutics, where enhancing the yield of these vesicles is a critical challenge.[1][2]
This document objectively compares the performance of this compound with Vacuolin-1, providing supporting experimental data from preclinical studies. We delve into their mechanisms of action, effects on exosome secretion, and the methodologies used to validate these findings.
Comparative Performance in Preclinical Models
This compound and Vacuolin-1 have been shown to induce vacuolization of late endosomal compartments and interfere with the trafficking of late endosomes to lysosomes without significant cytotoxicity in glioblastoma and 293T cell lines.[1] This disruption of endolysosomal trafficking results in a marked increase in the release of exosomes.
| Compound | Cell Line | Concentration | Fold Increase in Alix Secretion (mean ± SEM) | Fold Increase in CD63 Secretion (mean ± SEM) | Effect on Cell Viability | Reference |
| This compound | 293T | 10 µM | ~3.5 ± 0.5 | ~4.5 ± 1.0 | No significant cytotoxicity | |
| Vacuolin-1 | 293T | 1 µM | ~3.0 ± 0.4 | ~3.0 ± 0.5 | No significant cytotoxicity |
Table 1: Comparative effects of this compound and Vacuolin-1 on exosome marker protein secretion in 293T cells after 24 hours of treatment. The data indicates that both compounds significantly boost exosome release without negatively impacting cell health.
While both compounds increase exosome yield, studies on their differential effects on exosome cargo are ongoing. Initial analyses suggest that the miRNA profiles of exosomes from treated cells are generally similar to those from untreated cells, though some minor variations have been observed with this compound treatment.
Interestingly, Vacuolin-1 has also been investigated for its effects on cancer cell invasion. Studies have shown that it can inhibit the migration and invasion of glioma cells, suggesting a potential therapeutic application in targeting tumor progression. Similar preclinical data on the anti-invasive properties of this compound are not yet available.
Mechanism of Action: Disrupting Endolysosomal Trafficking
This compound and Vacuolin-1 share a common mechanism of action centered on the disruption of the endolysosomal pathway. They induce the formation of large vacuoles derived from late endosomes and lysosomes. This interference with the normal trafficking and fusion of these compartments with lysosomes is thought to redirect multivesicular bodies towards fusion with the plasma membrane, thereby enhancing the release of their intraluminal vesicles as exosomes.
Below is a diagram illustrating the proposed mechanism by which this compound alters vesicular trafficking to increase exosome secretion.
Caption: Proposed mechanism of this compound-induced exosome secretion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and Vacuolin-1.
1. Cell Culture and Treatment:
-
Cell Lines: Human glioblastoma U251 cells and human embryonic kidney 293T cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For experiments, cells are treated with this compound (e.g., 10 µM) or Vacuolin-1 (e.g., 1 µM) for a specified duration, typically 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
2. Exosome Isolation:
-
Differential Ultracentrifugation: This is a standard method for exosome purification.
-
Collect conditioned media from treated and control cells.
-
Centrifuge at low speed (e.g., 300 x g for 10 minutes) to pellet cells.
-
Centrifuge the supernatant at a higher speed (e.g., 2,000 x g for 20 minutes) to remove dead cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
Wash the pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.
-
Resuspend the final exosome pellet in PBS for downstream analysis.
-
-
Commercial Kits: Alternatively, commercial exosome purification kits (e.g., Exo-spin™) can be used according to the manufacturer's instructions.
Caption: Workflow for exosome isolation by differential ultracentrifugation.
3. Quantification of Exosome Production:
-
Western Blotting:
-
Lyse exosome pellets and cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against exosomal marker proteins (e.g., Alix, CD63) and a loading control (for cell lysates).
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
Quantify band intensities to determine the relative abundance of exosomal markers.
-
-
Nanoparticle Tracking Analysis (NTA):
-
This technique measures the size distribution and concentration of particles in a sample by analyzing their Brownian motion. It provides a direct quantification of the number of vesicles.
-
4. Analysis of Exosome Cargo (miRNA):
-
Extract total RNA from isolated exosomes using a suitable kit.
-
Synthesize cDNA from the exosomal RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for specific miRNAs of interest.
-
Normalize Ct values to a housekeeping miRNA to determine relative expression levels.
Concluding Remarks
While this compound does not appear to possess direct anti-tumor properties based on current literature, its ability to significantly enhance exosome production in preclinical cancer models is a noteworthy discovery. This positions this compound, along with Vacuolin-1, as a valuable research tool for the burgeoning field of exosome-based therapeutics. The capacity to increase the yield of exosomes could overcome a major hurdle in the clinical translation of these novel drug delivery vehicles.
Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in combination with other therapeutic strategies. For instance, the anti-invasive effects of Vacuolin-1 in glioma models suggest that modulating the endolysosomal pathway could have direct anti-cancer benefits, a possibility that should be investigated for this compound. As our understanding of the intricate roles of exosomes in cancer progresses, tools like this compound and Vacuolin-1 will be instrumental in advancing both basic and translational research.
References
- 1. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopipp vs. MOMIPP: A Comparative Analysis of Glucose Uptake Disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mopipp and MOMIPP, focusing on their distinct effects on cellular glucose uptake. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cancer biology and cell metabolism.
Introduction
This compound and MOMIPP are structurally related indolyl-pyridinyl-propenone compounds that have been investigated for their effects on cancer cells. While both induce cytoplasmic vacuolization, their mechanisms of action and downstream cellular consequences, particularly concerning glucose metabolism, differ significantly. MOMIPP is characterized as a potent inducer of methuosis, a form of non-apoptotic cell death, and is a known inhibitor of PIKfyve kinase. This compound, in contrast, is considered a non-cytotoxic analog. This guide elucidates the comparative efficacy of these two compounds in disrupting glucose uptake, a critical process for cancer cell proliferation and survival.
Quantitative Comparison of Glucose Uptake Inhibition
Experimental data from studies on the U251 human glioblastoma cell line demonstrates that MOMIPP is a significantly more potent inhibitor of glucose uptake than this compound.
| Compound | Concentration | Treatment Time | Cell Line | Glucose Uptake Inhibition (%) | Reference |
| MOMIPP | 10 µM | 24 hours | U251 | ~80-90% | [1] |
| This compound | 10 µM | 24 hours | U251 | ~40% | [1] |
Note: The inhibition of glucose uptake was measured using a [³H]2-deoxyglucose uptake assay.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and MOMIPP on glucose uptake are rooted in their distinct molecular targets and downstream signaling cascades.
MOMIPP is a potent inhibitor of PIKfyve , a lipid kinase that plays a crucial role in endosomal trafficking. Inhibition of PIKfyve by MOMIPP leads to the accumulation of large cytoplasmic vacuoles, a hallmark of methuosis. This disruption of endosomal pathways is linked to the activation of the JNK1/2 stress kinase pathway . The activation of JNK signaling is a key event that precedes the profound disruption of glucose uptake and glycolytic metabolism observed with MOMIPP treatment.
This compound , being a non-cytotoxic analog, also induces vacuolization but does not lead to significant activation of the JNK stress kinase pathway. This key difference in signaling pathway activation likely accounts for its more modest effect on glucose uptake compared to MOMIPP.
Signaling Pathway of MOMIPP-Induced Glucose Uptake Disruption
Caption: MOMIPP signaling pathway leading to glucose uptake disruption.
Experimental Protocols
The following is a representative protocol for a [³H]2-deoxyglucose uptake assay, a common method used to quantify the rate of glucose uptake by cultured cells.
[³H]2-Deoxyglucose (2-DG) Uptake Assay
1. Cell Culture and Treatment:
-
Plate U251 glioblastoma cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in complete growth medium.
-
The following day, replace the medium with fresh medium containing either this compound, MOMIPP (at desired concentrations, e.g., 10 µM), or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2, 4, or 24 hours).
2. Glucose Starvation:
-
Following treatment, gently wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4).
-
After the final wash, aspirate the buffer and add 0.5 mL of KRH buffer to each well.
-
Incubate the cells at 37°C for 30 minutes to deplete intracellular glucose.
3. Glucose Uptake:
-
Prepare a stock solution of [³H]2-deoxyglucose in KRH buffer.
-
To initiate glucose uptake, add [³H]2-DG to each well to a final concentration of 0.5 µCi/mL along with unlabeled 2-deoxyglucose to a final concentration of 100 µM.
-
Incubate the cells at 37°C for 10 minutes.
4. Termination of Uptake and Cell Lysis:
-
To stop the glucose uptake, place the plates on ice and immediately wash the cells three times with ice-cold KRH buffer containing 20 mM D-glucose to outcompete the labeled 2-DG.
-
After the final wash, aspirate the buffer completely and add 0.5 mL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for 30 minutes with gentle shaking.
5. Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
6. Data Analysis:
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the CPM values.
-
Express the glucose uptake as CPM/mg of protein.
-
Calculate the percentage of inhibition relative to the vehicle-treated control cells.
Conclusion
The experimental evidence clearly indicates that MOMIPP is a substantially more potent inhibitor of glucose uptake than this compound . This difference is attributed to MOMIPP's ability to inhibit PIKfyve and subsequently activate the JNK stress kinase pathway, a mechanism not significantly engaged by this compound. Researchers studying the metabolic vulnerabilities of cancer cells, particularly those investigating the effects of disrupting endosomal trafficking and inducing metabolic stress, will find MOMIPP to be a more effective tool for inhibiting glucose uptake. This compound, on the other hand, may serve as a useful control for studying the effects of vacuolization independent of significant metabolic disruption and JNK activation.
References
Safety Operating Guide
Navigating the Safe Disposal of Mopipp: A Procedural Guide
For researchers and drug development professionals utilizing Mopipp, a potent PIKfyve inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional guidelines should always be consulted, this guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established laboratory safety protocols for hazardous chemical waste.
Understanding this compound: Key Chemical and Safety Data
This compound, and its analogue MOMIPP, are indole-based chalcones that function as macropinocytosis inducers and have been investigated for their efficacy against glioblastoma.[1][2][3] Due to its biological activity as a kinase inhibitor and its use in cancer research, this compound should be handled as a potentially hazardous chemical.[1][4]
| Property | Value | Source |
| Chemical Name | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | [4] |
| Molecular Formula | C18H16N2O2 | [4] |
| Molecular Weight | 292.33 | MedChemExpress |
| Primary Function | PIKfyve inhibitor, macropinocytosis inducer | [1][4] |
| Biological Effects | Induces cellular vacuolization, activates JNK stress kinase pathway, interrupts glucose uptake | [1][2][3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general best practices for the disposal of chemical and biomedical waste. Always adhere to your institution's specific Environmental Health & Safety (EHS) protocols.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper should be collected in a designated, clearly labeled hazardous waste container.
-
Empty this compound vials and containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the empty containers can be disposed of as solid waste, in accordance with institutional guidelines.
-
-
Liquid Waste:
-
All solutions containing this compound, including unused stock solutions, experimental media, and rinsates, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
-
2. Inactivation (if required and feasible):
-
Consult your institution's EHS department for approved chemical inactivation methods. Due to the lack of specific public information on this compound inactivation, it is crucial to rely on professional guidance.
-
Common methods for similar compounds may involve treatment with a strong oxidizing agent or hydrolysis, but these must be validated for this compound.
3. Waste Storage and Labeling:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.
4. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]
-
Never dispose of this compound waste down the drain or in the regular trash.[6]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MOMIPP - Immunomart [immunomart.com]
- 5. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 6. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 7. uwyo.edu [uwyo.edu]
Personal protective equipment for handling Mopipp
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Mopipp, a novel indole-based chalcone (B49325) used in research to induce cellular vacuolization and study non-apoptotic cell death. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Immediate Safety and Operational Plan
This compound is a research chemical and should be handled with care, assuming it is hazardous until fully characterized. The following procedures provide a framework for safe handling, from receipt to disposal.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.
Engineering Controls
-
Ventilation: All handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product label matches the order information.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage of stock solutions, refer to the supplier's recommendations, which are typically -20°C for up to one month or -80°C for up to six months.[1]
-
Preparation of Solutions:
-
Don all required PPE before opening the container.
-
Perform all weighing and solution preparation within a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent, such as DMSO.
-
-
Experimentation:
-
Clearly label all solutions containing this compound.
-
When adding this compound to cell cultures or experimental systems, handle the solutions with care to avoid splashes or aerosol generation.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
-
Spill Response:
-
Small Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all unused this compound solid, solutions, and contaminated consumables (e.g., pipette tips, gloves, flasks) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general waste.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
As this compound is a research compound, comprehensive toxicological and environmental data are not always available. The following table summarizes available information and general data for related compounds.
| Property | Data |
| Chemical Identity | Formula: C₂₀H₂₀N₂OMolecular Weight: 320.39 g/mol CAS Number: 1485521-76-3 |
| Physical Properties | Appearance: Solid powderSolubility: Soluble in DMSO. |
| Toxicological Data | Specific LD50/LC50 data for this compound are not readily available. As a precaution, it should be treated as a potentially toxic substance. For related indole-based compounds, toxicity can vary widely. For instance, some indoles are classified as harmful if swallowed and may cause skin and eye irritation. |
| Exposure Controls | Occupational Exposure Limits: No specific limits have been established for this compound. Standard laboratory practices should be followed to minimize exposure. |
| Stability & Reactivity | Chemical Stability: Stable under recommended storage conditions.Incompatible Materials: Strong oxidizing agents.Hazardous Decomposition Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion. |
| Ecological Information | No specific ecological data is available for this compound. To prevent environmental release, do not allow the chemical to enter drains or waterways. |
Experimental Protocols Cited
The primary use of this compound in the cited research literature is to induce vacuolization in cultured cells to study macropinocytosis and a form of non-apoptotic cell death called methuosis.
Protocol for Inducing Vacuolization in Glioblastoma Cells:
-
Cell Culture: U251 glioblastoma cells are cultured in appropriate media and conditions.
-
Treatment: A stock solution of this compound in DMSO is diluted in the cell culture medium to a final concentration, typically around 10 µM.
-
Incubation: The cells are incubated with the this compound-containing medium for a specified period, for example, 48 hours.
-
Analysis: Cellular vacuolization is observed and analyzed using microscopy techniques.
Visual Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
